Hg-10-102-01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hg-10-102-01
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme and a promising therapeutic target in the study of Parkinson's disease (PD), with gain-of-function mutations being significant contributors to familial PD cases.[1][2] Elevated LRRK2 kinase activity is also implicated in idiopathic PD.[1] Hg-10-102-01 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its biochemical potency, cellular activity, and in vivo efficacy. It includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in the field of LRRK2 inhibition.
Core Mechanism: Potent and Selective LRRK2 Kinase Inhibition
This compound functions as a direct inhibitor of the LRRK2 kinase domain.[3] Developed as a 2-anilino-4-methylamino-5-chloropyrimidine, it demonstrates high potency against both wild-type (WT) LRRK2 and its pathogenic, hyperactive G2019S mutant form.[3][4] The G2019S mutation, which accounts for a significant portion of familial PD cases, enhances LRRK2's kinase activity by two- to three-fold.[2][5] this compound effectively counteracts this hyperactivity. Its efficacy also extends to other LRRK2 variants, including the A2016T and the G2019S + A2016T double mutants.[6][7][8]
Quantitative Data: Biochemical Potency
The inhibitory activity of this compound has been quantified through in vitro biochemical assays, revealing low nanomolar potency. The compound also exhibits a degree of selectivity, with significantly lower potency against other kinases like MNK2 and MLK1.[9]
Table 1: Biochemical Potency of this compound against LRRK2 Variants and Off-Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| LRRK2 (Wild-Type) | 20.3 - 23.3 | [3][7][9] |
| LRRK2 [G2019S] | 3.2 | [3][7][8][9] |
| LRRK2 [A2016T] | 153.7 | [6][7][8] |
| LRRK2 [G2019S + A2016T] | 95.9 | [6][7][8] |
| MNK2 | 600 | [9] |
| MLK1 | 2100 | [9] |
Cellular Mechanism of Action and Signaling Pathway
Within a cellular context, this compound effectively suppresses LRRK2 activity. A primary indicator of LRRK2 inhibition in cells is the reduction of autophosphorylation at key sites, specifically Serine 910 (Ser910) and Serine 935 (Ser935).[4][9] this compound induces a dose-dependent dephosphorylation at these sites in various cell lines, including HEK293, mouse Swiss 3T3, and mouse embryonic fibroblasts.[8][9]
LRRK2 exerts its downstream effects by phosphorylating a subset of Rab GTPases, including Rab8a, Rab10, and Rab12, which are crucial regulators of vesicular transport.[5][10] Furthermore, mutant LRRK2 can phosphorylate Amyloid Precursor Protein (APP), leading to increased activity of the APP Intracellular Domain (AICD) and subsequent neurotoxicity.[10] By inhibiting LRRK2, this compound blocks these pathogenic downstream signaling events. This has been shown to have functional consequences, such as reversing the neurite shortening phenotype observed in primary neuron cultures expressing G2019S-LRRK2.[11]
Quantitative Data: Cellular Activity
The cellular potency of this compound is demonstrated by its ability to inhibit LRRK2 autophosphorylation at sub-micromolar concentrations.
Table 2: Cellular Activity of this compound on LRRK2 Phosphorylation in HEK293 Cells
| LRRK2 Variant | Effective Concentration for S910/S935 Inhibition (µM) | Reference |
| Wild-Type | 0.1 - 1.0 | [4][6] |
| G2019S | 0.1 - 0.3 | [4][6] |
| A2016T | 1.0 - 3.0 | [6] |
| G2019S + A2016T | 1.0 - 3.0 | [6] |
In Vivo Efficacy: Brain Penetrance and Target Engagement
A critical feature of this compound is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system.[1][4][12] Pharmacodynamic studies in mice confirm that intraperitoneal (IP) administration of the compound leads to a dose-dependent inhibition of LRRK2 Ser910/Ser935 phosphorylation in the brain, as well as in peripheral tissues like the kidney and spleen.[7][9][12]
Quantitative Data: In Vivo Efficacy and Pharmacokinetics
Pharmacodynamic studies have established the doses required for target engagement in vivo. While efficacious, pharmacokinetic analyses indicate that the compound has a short half-life.[9]
Table 3: In Vivo Pharmacodynamic Efficacy of this compound in Mice (IP Dosing)
| Dose (mg/kg) | LRRK2 S910/S935 Dephosphorylation in Brain | LRRK2 S910/S935 Dephosphorylation in Kidney/Spleen | Reference |
| 10 | Partial Inhibition | Substantial Inhibition | [9][12] |
| 30 | Partial Inhibition | Substantial Inhibition | [9][12] |
| 50 | Near-Complete Inhibition | Near-Complete Inhibition | [9][12] |
| 100 | Near-Complete Inhibition | Near-Complete Inhibition | [9][12] |
Table 4: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice
| Parameter | Value | Dosing | Reference |
| Bioavailability (%F) | 67% | 10 mg/kg, PO | [9] |
| Half-life (t½) | 0.13 hours | 1 mg/kg, IV | [9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against LRRK2 and its mutants.
-
Methodology:
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme (e.g., GST-LRRK2 1326–2527), a kinase buffer, 100 µM ATP, and a suitable peptide substrate (e.g., 20 µM Nictide).[4]
-
Dispense the reaction mixture into a multi-well plate.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. Include DMSO-only wells as a negative control (100% activity).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell-Based LRRK2 Autophosphorylation Assay
-
Objective: To measure the inhibition of LRRK2 Ser910/Ser935 phosphorylation in cells.
-
Methodology:
-
Culture cells (e.g., HEK293 stably expressing LRRK2, or Swiss 3T3 with endogenous LRRK2) in appropriate growth media.
-
Treat the cells with varying concentrations of this compound (e.g., 0-3 µM) for a fixed duration (e.g., 90 minutes).[9]
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Ser935 LRRK2, phospho-Ser910 LRRK2, and total LRRK2 overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.
-
In Vivo Pharmacodynamic Analysis
-
Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues.
-
Methodology:
-
Administer this compound to mice via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, 100 mg/kg).[12]
-
After a set time (e.g., 1-2 hours), humanely euthanize the mice and perfuse with saline.
-
Dissect and collect tissues of interest (brain, kidney, spleen) and snap-freeze them in liquid nitrogen.[4][12]
-
Homogenize the tissues in lysis buffer and prepare lysates as described in Protocol 4.2.
-
Perform Western blot analysis as detailed in Protocol 4.2 to determine the levels of p-Ser910/p-Ser935 LRRK2 and total LRRK2.
-
Analyze the dose-response relationship between this compound administration and LRRK2 dephosphorylation in each tissue.
-
Conclusion
This compound is a well-characterized LRRK2 inhibitor that has proven invaluable for preclinical research. Its mechanism of action is centered on the potent and selective inhibition of LRRK2 kinase activity. It effectively suppresses LRRK2 autophosphorylation and downstream signaling in both cellular and in vivo models, demonstrating crucial blood-brain barrier penetration and target engagement in the CNS. While its pharmacokinetic profile may present challenges for clinical development, its robust activity and established protocols make it a vital tool for elucidating the physiological and pathological functions of LRRK2 and for validating LRRK2 as a therapeutic target for Parkinson's disease.[13]
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceofparkinsons.com [scienceofparkinsons.com]
- 11. academic.oup.com [academic.oup.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]
The Kinase LRRK2: Primary Target of Compound Hg-10-102-01
For Immediate Release
Dateline: November 6, 2025
Hg-10-102-01 is a potent and selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the targeting profile of this compound, including its activity against wild-type and mutant forms of LRRK2, its effects on downstream signaling, and detailed experimental methodologies.
Quantitative Analysis of this compound Potency
This compound demonstrates high potency against wild-type LRRK2 and several of its clinically relevant mutants. The compound is particularly effective against the G2019S mutant, which is one of the most common causes of familial Parkinson's disease.[1] The inhibitory activity of this compound is summarized in the table below.
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3 nM, 23.3 nM[2][3][4][5][6] |
| LRRK2 (G2019S mutant) | 3.2 nM[2][3][5][6] |
| LRRK2 (A2016T mutant) | 153.7 nM, 153 nM[5][6] |
| LRRK2 (G2019S + A2016T double mutant) | 95.9 nM[6] |
| MNK2 | 600 nM (0.6 µM)[3] |
| MLK1 | 2100 nM (2.1 µM)[3] |
Mechanism of Action and Cellular Effects
This compound exerts its inhibitory effect by targeting the kinase activity of LRRK2. This leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, namely Serine 910 (Ser910) and Serine 935 (Ser935).[3][4][5] This dephosphorylation has been observed in various cell-based assays, including HEK293 cells stably expressing wild-type or mutant LRRK2, as well as in mouse Swiss 3T3 cells and mouse embryonic fibroblasts with endogenous LRRK2.[3]
Furthermore, this compound has been shown to be brain-penetrant, a crucial characteristic for therapeutic agents targeting neurodegenerative diseases.[3][7][8] Following intraperitoneal administration in mice, the compound effectively inhibits LRRK2 phosphorylation in the brain, as well as in peripheral organs like the kidney and spleen.[4][6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A standard in vitro kinase assay is employed to determine the IC50 values of this compound against LRRK2 and its mutants. The protocol involves the following key steps:
-
Reagents: Recombinant LRRK2 enzyme (wild-type or mutant), a suitable kinase substrate (e.g., LRRKtide), ATP, and this compound at various concentrations.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme, substrate, and inhibitor in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved using methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based LRRK2 Autophosphorylation Assay
This assay is used to assess the ability of this compound to inhibit LRRK2 activity within a cellular context.
-
Cell Culture: HEK293 cells are stably transfected to express wild-type or mutant forms of LRRK2, often with a tag such as GFP for easier detection.[9]
-
Compound Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[9]
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Immunoblotting: The cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence). The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.
Future Directions
The potent and selective inhibition of LRRK2 by this compound makes it a valuable research tool for elucidating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease.[7] Its brain-penetrant nature further enhances its utility for in vivo studies.[8] The compound has also served as a scaffold for the development of more advanced therapeutic modalities, such as PROTAC (Proteolysis Targeting Chimera) degraders of LRRK2, which aim to not only inhibit but also eliminate the target protein.[10]
References
- 1. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Hg-10-102-01: A Technical Whitepaper on a Potent and Brain-Penetrant LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. This guide details the biochemical and cellular activity of this compound, its in vivo efficacy, and the experimental protocols used for its characterization.
Core Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 and Other Kinases
| Target | IC50 (nM) | Assay Conditions |
| Wild-Type LRRK2 | 20.3[1][2], 23.3[3] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |
| LRRK2 (G2019S) | 3.2[1][2][3] | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |
| LRRK2 (A2016T) | 153.7[2] | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |
| LRRK2 (G2019S + A2016T) | 95.9 | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |
| MNK2 | 600 | [ATP] = 100 µM |
| MLK1 | 2100 | [ATP] = 100 µM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration |
| HEK293 (stably expressing wild-type GFP-LRRK2) | Western Blot | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent inhibition from 0.03-1 µM[2] |
| HEK293 (stably expressing GFP-LRRK2[G2019S]) | Western Blot | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent inhibition from 0.03-1 µM[2] |
| HEK293 (stably expressing GFP-LRRK2[A2016T]) | Western Blot | Dephosphorylation of Ser910/Ser935 | 1-3 µM[2] |
| HEK293 (stably expressing GFP-LRRK2[A2016T + G2019S]) | Western Blot | Dephosphorylation of Ser910/Ser935 | 1-3 µM[2] |
| Mouse Swiss 3T3 cells | Western Blot | Dephosphorylation of endogenous LRRK2 at Ser910/Ser935 | Dose-dependent |
| Mouse embryonic fibroblast cells | Western Blot | Dephosphorylation of endogenous LRRK2 at Ser910/Ser935 | Dose-dependent |
Table 3: In Vivo Pharmacokinetics and Target Engagement of this compound in Mice
| Parameter | Value | Dosing |
| Oral Bioavailability (%F) | 67% | 10 mg/kg PO |
| Half-life (t1/2) | 0.13 h | 1 mg/kg IV |
| Brain LRRK2 pSer910/Ser935 Inhibition | Partial | 10 and 30 mg/kg IP |
| Brain LRRK2 pSer910/Ser935 Inhibition | Near Complete | 50 and 100 mg/kg IP[1] |
| Kidney LRRK2 pSer910/Ser935 Inhibition | Significant | 0-100 mg/kg IP[1] |
| Spleen LRRK2 pSer910/Ser935 Inhibition | Significant | 0-100 mg/kg IP[1] |
LRRK2 Signaling Pathway and Mechanism of Action
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling is complex, involving multiple upstream regulators and downstream effectors. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to neuronal toxicity. This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. Inhibition of LRRK2 kinase activity by this compound leads to the dephosphorylation of key regulatory sites on LRRK2 itself, such as Ser910 and Ser935. This dephosphorylation disrupts the interaction of LRRK2 with 14-3-3 proteins, altering its cellular localization and activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
Substrate (e.g., LRRKtide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[4]
-
Prepare the LRRK2 enzyme solution in kinase buffer and add 2 µL to each well.[4]
-
Prepare the substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the reaction.[4]
-
Incubate the plate at room temperature for 120 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cellular LRRK2 Ser910/Ser935 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the ability of this compound to inhibit LRRK2 phosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GFP, and a loading control (e.g., anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate HEK293 cells expressing GFP-LRRK2 in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.03-3 µM) or DMSO for 90 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 and the loading control.
In Vivo LRRK2 Target Engagement in Mice
This protocol describes how to evaluate the ability of this compound to inhibit LRRK2 phosphorylation in the brain and peripheral tissues of mice.
References
The Role of Hg-10-102-01 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A significant genetic contributor to both familial and sporadic forms of PD is mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene.[1] The G2019S mutation, in particular, is the most common and leads to increased LRRK2 kinase activity, making it a key therapeutic target.[1] Hg-10-102-01 is a potent, selective, and brain-penetrant inhibitor of LRRK2 that has emerged as a valuable tool in the preclinical investigation of PD.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its place in the LRRK2 signaling pathway.
Mechanism of Action
This compound is a 2-anilino-4-methylamino-5-chloropyrimidine that acts as a Type I ATP-competitive inhibitor of LRRK2.[3][4] It effectively blocks the kinase activity of both wild-type LRRK2 and its pathogenic mutants, most notably the G2019S variant.[2][5] The inhibition of LRRK2 kinase activity by this compound leads to a reduction in the phosphorylation of LRRK2 itself at key autophosphorylation sites, such as Ser910 and Ser935, as well as downstream substrates like Rab10.[2][4] This dephosphorylation serves as a reliable biomarker for target engagement in both cellular and in vivo models.[2][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants [1][2][5][6]
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 20.3 - 23.3 |
| G2019S | 3.2 |
| A2016T | 153.7 |
| G2019S + A2016T | 95.9 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice [2]
| Parameter | Value | Dosing Route |
| Bioavailability (%F) | 67 | Oral (PO) |
| Half-life (t1/2) | 0.13 h | Intravenous (IV) |
| Plasma Exposure (AUC) | 502 h*ng/mL | Oral (PO) |
Table 3: In Vivo Inhibition of LRRK2 Phosphorylation in Mice by this compound [2]
| Dose (mg/kg, IP) | Tissue | Inhibition of Ser910/Ser935 Phosphorylation |
| 10 | Brain | Partial |
| 30 | Brain | Partial |
| 50 | Brain, Kidney, Spleen | Near Complete |
| 100 | Brain, Kidney, Spleen | Near Complete |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)
-
[γ-32P]ATP
-
10% SDS
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine recombinant LRRK2, MBP, and the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding 10% SDS.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Cellular LRRK2 Phosphorylation Assay in HEK293 Cells
This protocol describes the assessment of LRRK2 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Western blotting equipment
Procedure:
-
Plate HEK293 cells expressing GFP-LRRK2 and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a control) for 90 minutes.[2]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare samples for SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 and the loading control.
In Vivo LRRK2 Phosphorylation Analysis in Mouse Brain
This protocol details the procedure for assessing the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., DMSO/Cremophor/saline)
-
Tissue homogenization buffer
-
Western blotting reagents (as described in the cellular assay)
Procedure:
-
Administer this compound to mice via intraperitoneal (IP) injection at the desired doses.[2]
-
At a specified time point post-injection (e.g., 1 hour), euthanize the mice and harvest the brains.
-
Rapidly dissect the brain tissue and homogenize it in ice-cold homogenization buffer.
-
Proceed with western blotting as described in the cellular LRRK2 phosphorylation assay protocol to analyze the levels of pSer935-LRRK2, pSer910-LRRK2, and total LRRK2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a critical research tool for dissecting the role of LRRK2 in Parkinson's disease. Its high potency, selectivity, and ability to penetrate the blood-brain barrier allow for robust in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into LRRK2-targeted therapies for Parkinson's disease, with this compound serving as a benchmark compound for these investigations. The optimization of compounds based on the this compound scaffold has already led to the development of next-generation LRRK2 inhibitors with improved pharmacokinetic properties, highlighting the foundational importance of this molecule in the field.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 6. promega.de [promega.de]
Hg-10-102-01: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed experimental protocols and data presented in a structured format to facilitate research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.
Chemical Structure and Properties
This compound, with the chemical name (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a small molecule inhibitor of LRRK2. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone |
| CAS Number | 1351758-81-0 |
| Molecular Formula | C₁₇H₂₀ClN₅O₃ |
| Molecular Weight | 377.83 g/mol |
| SMILES | COC1=CC(=CC=C1NC1=NC(NC)=C(Cl)C=N1)C(=O)N1CCOCC1 |
| InChI Key | YEVOZZZLKJKCCD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid Powder |
| Purity | ≥98% |
| Solubility | DMSO: up to 100 mM |
| Storage | Dry, dark at -20°C for up to 1 year |
Pharmacological Properties
This compound is a highly potent, ATP-competitive inhibitor of LRRK2, demonstrating selectivity for both the wild-type enzyme and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3] The compound has been shown to be brain-penetrant, a critical feature for targeting neurological disorders.[1]
Table 3: In Vitro Inhibitory Activity of this compound against LRRK2
| Target | IC₅₀ (nM) |
| LRRK2 (Wild-Type) | 20.3[4] |
| LRRK2 (G2019S Mutant) | 3.2[4] |
| LRRK2 (A2016T Mutant) | 153[2] |
| LRRK2 (G2019S + A2016T Mutant) | 95.9[2] |
This compound also exhibits inhibitory activity against other kinases at higher concentrations, with IC₅₀ values of 0.6 µM for MNK2 and 2.1 µM for MLK1.[4]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of LRRK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, in both cellular and in vivo models.[1][4] The dephosphorylation of these sites is a reliable biomarker of LRRK2 kinase activity inhibition.
Signaling Pathway
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. This compound, by inhibiting LRRK2 kinase activity, modulates these downstream signaling events.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on related syntheses.
Caption: General synthetic workflow for this compound.
Protocol:
-
Synthesis of Intermediate A: React 2,4,5-trichloropyrimidine with methylamine to selectively substitute one chlorine atom.
-
Synthesis of Intermediate B: Couple the product from Step 1 with 3-methoxy-4-nitroaniline under appropriate coupling conditions.
-
Reduction of Nitro Group: Reduce the nitro group of the coupled product to an amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
-
Amide Coupling: React the resulting aniline derivative with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, this compound.
-
Purification: Purify the final compound using column chromatography or recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts should be optimized based on laboratory-scale experiments.
In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of this compound against LRRK2 using a luminescence-based kinase assay.
Materials:
-
Recombinant LRRK2 enzyme (wild-type or mutant)
-
LRRK2-specific substrate peptide (e.g., LRRKtide)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme solution to each well.
-
Add 2 µL of a mixture of LRRK2 substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the newly synthesized ADP to ATP and then to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular LRRK2 Autophosphorylation Assay
This protocol details the assessment of this compound's effect on LRRK2 autophosphorylation in a cellular context using Western blotting.
Materials:
-
HEK293 cells stably expressing LRRK2 (wild-type or mutant)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) or DMSO for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, typically overnight at 4°C).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
In Vivo Mouse Pharmacodynamic Study
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenization buffer and equipment
-
Western blotting reagents (as described in section 4.3)
Protocol:
-
Acclimate mice to the housing conditions for at least one week.
-
Prepare a formulation of this compound in the vehicle at the desired concentrations for dosing (e.g., 10, 30, 50, 100 mg/kg).
-
Administer a single dose of this compound or vehicle to the mice via IP injection.
-
At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice by an approved method.
-
Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze them in liquid nitrogen.
-
Store the tissues at -80°C until analysis.
-
Homogenize the frozen tissues in lysis buffer and prepare protein lysates as described in section 4.3.
-
Perform Western blot analysis to determine the levels of pSer935-LRRK2 and total LRRK2 in the tissue lysates.
-
Analyze the data to assess the dose-dependent inhibition of LRRK2 phosphorylation in different tissues.
Caption: Experimental workflow for in vivo pharmacodynamic studies of this compound.
References
Cellular Effects of LRRK2 Inhibition by Hg-10-102-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular effects of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and understanding the cellular consequences of its inhibition is crucial for advancing drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Core Concepts: LRRK2 and the Rationale for Inhibition
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to a pathogenic increase in LRRK2 kinase activity.[4][5] This hyperactivity is thought to contribute to the neurodegeneration observed in Parkinson's disease, making the development of LRRK2 kinase inhibitors a promising therapeutic strategy.[5]
This compound is a brain-penetrant small molecule inhibitor designed to target the kinase activity of LRRK2.[5][6] Its cellular effects are primarily mediated through the direct inhibition of LRRK2's catalytic function, leading to a reduction in the phosphorylation of LRRK2 itself and its downstream substrates.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to achieve a certain level of inhibition) and selectivity (its specificity for the intended target over other kinases). This compound has been characterized in various biochemical and cellular assays to determine these parameters.
| Target | IC50 (nM) | Assay Type | Reference |
| LRRK2 (wild-type) | 20.3 | Biochemical | [6][7][8][9][10] |
| LRRK2 (G2019S mutant) | 3.2 | Biochemical | [6][7][8][10][11] |
| LRRK2 (A2016T mutant) | 153.7 | Biochemical | [8][10] |
| LRRK2 (G2019S + A2016T mutant) | 95.9 | Biochemical | [8][10] |
| MNK2 | 600 | Biochemical | [6] |
| MLK1 | 2100 | Biochemical | [6] |
Table 1: Biochemical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant forms of LRRK2, as well as select off-target kinases.
In cellular assays, the inhibitory activity of this compound is often measured by its ability to reduce the phosphorylation of LRRK2 at key autophosphorylation sites, such as Serine 910 (Ser910) and Serine 935 (Ser935).
| Cell Line | LRRK2 Form | Effect | Concentration | Reference |
| HEK293 | Wild-type (overexpressed) | Dose-dependent inhibition of Ser910/Ser935 phosphorylation | Substantially inhibits at 0.1–0.3 µM | [5][6][7] |
| HEK293 | G2019S mutant (overexpressed) | Dose-dependent inhibition of Ser910/Ser935 phosphorylation | Substantially inhibits at 0.1–0.3 µM | [5][6][7] |
| Swiss 3T3 | Endogenous | Dose-dependent dephosphorylation of Ser910/Ser935 | - | [6] |
| Mouse Embryonic Fibroblasts | Endogenous | Dose-dependent dephosphorylation of Ser910/Ser935 | - | [6] |
Table 2: Cellular Activity of this compound. Summary of the observed effects of this compound on LRRK2 phosphorylation in various cell lines.
LRRK2 Signaling Pathway and the Impact of this compound
LRRK2 is involved in a number of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, with Rab10 being a well-established substrate.[4] The phosphorylation of Rab10 by LRRK2 is a critical event that is disrupted by LRRK2 kinase inhibitors.
Figure 1: LRRK2 Signaling and Inhibition. This diagram illustrates the normal phosphorylation of Rab10 by active LRRK2 and how this compound inhibits this process, leading to the restoration of normal vesicular trafficking.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of this compound.
LRRK2 Kinase Activity Assay
This protocol describes a general method to measure the kinase activity of purified LRRK2 and assess the inhibitory potential of compounds like this compound.
Figure 2: LRRK2 Kinase Assay Workflow. A step-by-step workflow for determining the in vitro inhibitory activity of this compound on LRRK2.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute purified LRRK2 enzyme (wild-type or mutant) to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP mix containing LRRKtide peptide substrate and ATP at a concentration close to the Kₘ for ATP.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of diluted LRRK2 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular LRRK2 Dephosphorylation Assay (Immunoblotting)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of LRRK2 in cultured cells.
Figure 3: Cellular Dephosphorylation Assay Workflow. A detailed workflow for assessing the in-cell activity of this compound by immunoblotting for phosphorylated LRRK2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably expressing the desired LRRK2 construct (e.g., wild-type or G2019S) in 6-well plates.
-
Allow cells to adhere and grow to approximately 80-90% confluency.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 3 µM) or DMSO as a vehicle control for 90 minutes.[6][12]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated LRRK2 (pSer910, pSer935), total LRRK2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-LRRK2 bands to the total LRRK2 bands to determine the relative phosphorylation level.
-
Conclusion
This compound is a potent and selective inhibitor of LRRK2 kinase activity with demonstrated efficacy in both biochemical and cellular assays. It effectively reduces the phosphorylation of wild-type and pathogenic mutant forms of LRRK2, as well as the downstream substrate Rab10. The ability of this compound to penetrate the brain and inhibit LRRK2 in vivo makes it a valuable tool for Parkinson's disease research and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further elucidate the cellular effects of LRRK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on Hg-10-102-01 and the LRRK2 G2019S Mutant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and are also implicated in sporadic cases. The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a hyperactive kinase state. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective inhibitors being a major focus of drug discovery efforts.
This technical guide provides a comprehensive overview of Hg-10-102-01, a potent and brain-penetrant LRRK2 inhibitor, and its interaction with the pathogenic LRRK2 G2019S mutant. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
This compound: A Potent LRRK2 Inhibitor
This compound is a 2,4-diaminopyrimidine derivative that acts as a potent, ATP-competitive inhibitor of LRRK2.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies and a promising scaffold for the development of therapeutics for Parkinson's disease.[2]
Quantitative Data
The inhibitory activity of this compound has been characterized against wild-type LRRK2 and various pathogenic mutants. The G2019S mutation, which enhances kinase activity, shows increased sensitivity to inhibition by this compound.
| Target | IC50 (nM) | Reference |
| Wild-Type LRRK2 | 20.3 | [3][4][5] |
| LRRK2 G2019S | 3.2 | [3][4][5] |
| LRRK2 A2016T | 153.7 | [1][5] |
| LRRK2 G2019S/A2016T | 95.9 | [1][5] |
| MNK2 | 600 | [3] |
| MLK1 | 2100 | [3] |
LRRK2 G2019S Signaling Pathway and Mechanism of Inhibition
The G2019S mutation enhances the kinase activity of LRRK2, leading to the hyperphosphorylation of its substrates and downstream cellular dysfunction. Key substrates of LRRK2 include a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. The phosphorylation of these Rab proteins by LRRK2 can modulate their function and contribute to the pathogenic cascade in Parkinson's disease. This compound, by competing with ATP for the kinase's active site, effectively blocks this phosphorylation event.
A critical readout of LRRK2 kinase activity in cells is the autophosphorylation of LRRK2 at serine residues, particularly Ser910 and Ser935. Inhibition of LRRK2 activity by compounds like this compound leads to the dephosphorylation of these sites.[3][4]
References
- 1. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 2. An integrated transcriptomics and proteomics analysis reveals functional endocytic dysregulation caused by mutations in LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hg-10-102-01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hg-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Activating mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making LRRK2 a significant therapeutic target. This compound serves as a critical tool for studying the cellular functions of LRRK2 and for the development of potential therapeutic agents. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and LRRK2 phosphorylation.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of serine residues 910 (Ser910) and 935 (Ser935) on the LRRK2 protein.[1][2]
Data Presentation
In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1] |
| LRRK2 [G2019S] | 3.2[1][3] |
| MNK2 | 600 |
| MLK1 | 2100 |
Cellular Activity
| Cell Line | Treatment | Effect |
| HEK293 cells (stably expressing wild-type LRRK2) | 0-3 µM this compound for 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][2] |
| HEK293 cells (stably expressing LRRK2[G2019S]) | 0-3 µM this compound for 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][2] |
| Mouse Swiss 3T3 cells | Increasing doses of this compound | Dose-dependent dephosphorylation of endogenous LRRK2 at Ser910 and Ser935. |
| Mouse embryonic fibroblast cells | Increasing doses of this compound | Dose-dependent dephosphorylation of endogenous LRRK2 at Ser910 and Ser935. |
Experimental Protocols
Cell Culture and Maintenance of HEK293T Cells
This protocol describes the standard procedure for culturing and passaging Human Embryonic Kidney (HEK293T) cells, a commonly used cell line for studying LRRK2.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well plates
Procedure:
-
Maintain HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
For Western blot analysis, seed the cells in 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of medium.[4] Allow cells to adhere overnight before treatment.
Treatment of Cells with this compound
Materials:
-
HEK293T cells seeded in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM).
-
Aspirate the medium from the wells of the 6-well plate containing the HEK293T cells.
-
Add 2 mL of the medium containing the desired concentration of this compound to each well. Include a vehicle control well treated with the same concentration of DMSO as the highest inhibitor concentration.
-
After incubation, proceed with cell lysis for Western blot analysis.
Cell Viability (Cytotoxicity) Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
HEK293T cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Aspirate the medium from the wells and add 50 µL of fresh medium and 50 µL of the 2x inhibitor solutions to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of LRRK2 Phosphorylation
Materials:
-
Treated HEK293T cells in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-LRRK2 (Ser935) antibody (1:1000 dilution)
-
Total LRRK2 antibody (1:1000 dilution)[5]
-
GAPDH or β-Actin antibody (1:1000 - 1:10,000 dilution)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the treated cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-LRRK2 Ser935) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total LRRK2 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
In Vitro LRRK2 Kinase Assay
This protocol describes a method to measure the kinase activity of recombinant LRRK2 in the presence of an inhibitor using a peptide substrate (LRRKtide).
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide peptide substrate
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of recombinant LRRK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).
-
Incubate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Analyzing LRRK2 Phosphorylation.
References
Application Notes and Protocols: In Vivo Dosing of Hg-10-102-01 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hg-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Activating mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making LRRK2 an important therapeutic target.[2] this compound effectively inhibits both wild-type LRRK2 and the common G2019S mutant.[2][3] This document provides detailed protocols for the in vivo administration of this compound in mouse models to study its effects on LRRK2 activity.
The primary mechanism of action for this compound is the inhibition of LRRK2 kinase activity. This is often assessed by measuring the dephosphorylation of LRRK2 at serine residues 910 and 935, which is a downstream indicator of inhibitor engagement.[1][2][4]
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| Wild-Type LRRK2 | 20.3 nM[1][5][6], 23.3 nM[3] |
| LRRK2 [G2019S] Mutant | 3.2 nM[1][3][6] |
| LRRK2 [A2016T] Mutant | 153.7 nM[6] |
| LRRK2 [G2019S + A2016T] Mutant | 95.9 nM[4] |
| MNK2 | 600 nM[1] |
| MLK1 | 2100 nM[1] |
In Vivo Pharmacokinetics in C57BL/6 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 0.13 h[1] | - |
| Plasma Exposure (AUC) | 74.85 h·ng/mL[7] | - |
| Oral Bioavailability (%F) | - | 67%[1] |
In Vivo Dose-Dependent Inhibition of LRRK2 Phosphorylation
| Dose (mg/kg, i.p.) | Brain | Spleen | Kidney |
| 10 | Partial Inhibition[1] | ~80-90% Inhibition[8] | Inhibition Observed[1] |
| 30 | Partial Inhibition (~40%)[1][8] | >90% Inhibition[8] | Inhibition Observed[1] |
| 50 | Near Complete Inhibition (~70%)[1][2][8] | >90% Inhibition[8] | Near Complete Inhibition[1] |
| 100 | Near Complete Inhibition (~70%)[1][8] | >90% Inhibition[8] | Near Complete Inhibition[1] |
Experimental Protocols
Compound Preparation and Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sonicator (recommended)[5]
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, 30 mg/mL[4] or 50 mg/mL.[5]
-
Warm the vial to room temperature before opening.
-
Add the required volume of DMSO to the this compound powder.
-
Vortex thoroughly to dissolve. Sonication may be required to achieve full dissolution.[5]
-
Store the stock solution at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.[3]
-
-
Working Solution Formulation for Intraperitoneal (i.p.) Injection:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution to the final desired concentration using an appropriate vehicle. A common vehicle is a mixture of DMSO and PBS.
-
Important: The final concentration of DMSO in the injected solution should be kept low to avoid toxicity. For normal mice, the DMSO concentration should be below 10%. For more sensitive mouse strains, it should be kept below 2%.[5]
-
Example for a 10 mg/kg dose in a 25g mouse (assuming a 10 mg/mL stock in DMSO and a 200 µL injection volume):
-
Required dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of stock: 0.25 mg / 10 mg/mL = 25 µL
-
Final injection volume: 200 µL
-
Diluent (PBS) volume: 200 µL - 25 µL = 175 µL
-
Final DMSO concentration: (25 µL / 200 µL) * 100% = 12.5% (This may need to be adjusted down by increasing the injection volume or reformulating).
-
-
It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.[5]
-
In Vivo Dosing Protocol
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Formulated this compound working solution
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Protocol:
-
Acclimate animals to the housing conditions before the experiment.
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection. Doses ranging from 10 mg/kg to 100 mg/kg have been shown to be effective.[1]
-
A single dose is sufficient to observe inhibition of LRRK2 phosphorylation.[1]
-
The peak effect on brain LRRK2 phosphorylation is observed approximately 1 hour post-injection.[7]
-
At the desired time point (e.g., 1 hour post-dose), euthanize the mice according to approved institutional protocols.
-
Promptly collect tissues of interest (e.g., brain, kidney, spleen).[1]
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
Protocol: Assessment of LRRK2 Inhibition by Western Blot
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer
-
Bradford assay or BCA assay kit for protein quantification
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
Anti-pSer935-LRRK2
-
Anti-pSer910-LRRK2
-
Anti-total LRRK2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Thaw tissue samples on ice.
-
Add ice-cold lysis buffer and homogenize the tissue.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits LRRK2 kinase activity, preventing Rab10 phosphorylation.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound efficacy in mouse models.
Dose-Response Logic
Caption: Logical flow for determining the effective in vivo dose of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | LRRK2 | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hg-10-102-01 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).
Compound Information
This compound is a brain-penetrable LRRK2 inhibitor investigated for its potential in Parkinson's disease research.[1][2] It selectively inhibits both wild-type LRRK2 and the G2019S mutant, which is commonly associated with the disease.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀ClN₅O₃ | [2][5][6] |
| Molecular Weight | 377.83 g/mol | [5][6] |
| CAS Number | 1351758-81-0 | [2][5] |
| Appearance | Off-white to crystalline solid | [2] |
| Purity | ≥98% | [2] |
Solubility Data
This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common and effective for preparing high-concentration stock solutions.[1][2][5]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (132.33 mM) | [1][5] |
| DMF | 10 mg/mL | [2] |
| Ethanol | 0.3 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
| Water | Insoluble | [7] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7783 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.7783 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5]
-
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed amber vials or tubes wrapped in foil to protect from light.
-
For long-term storage, store the stock solution at -80°C. For short-term storage, -20°C is acceptable.[1][5]
-
Table 3: Reconstitution Table for Preparing Various Molarities of this compound in DMSO
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.6467 mL | 13.2335 mL | 26.4669 mL |
| 5 mM | 0.5293 mL | 2.6467 mL | 5.2934 mL |
| 10 mM | 0.2647 mL | 1.3233 mL | 2.6467 mL |
| 50 mM | 0.0529 mL | 0.2647 mL | 0.5293 mL |
This table is adapted from vendor-provided data.[5]
Signaling Pathway and Experimental Workflow
This compound acts as an inhibitor of LRRK2, a key kinase in a signaling pathway implicated in Parkinson's disease. Inhibition of LRRK2 can prevent the phosphorylation of its downstream targets.
Caption: LRRK2 Inhibition by this compound
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: Cell-Based Assay Workflow
Storage and Stability
Proper storage of this compound, both in its solid form and in solution, is critical to maintain its activity and ensure experimental reproducibility.
Table 4: Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [5] |
Important Considerations:
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may impact the solubility of this compound. It is recommended to use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: Protect the compound, both in solid form and in solution, from light to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their experimental settings.
References
Application Notes and Protocols for Hg-10-102-01 Administration for Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hg-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Activating mutations in LRRK2 are associated with an increased risk of Parkinson's disease (PD), making LRRK2 a key therapeutic target.[2][3] this compound inhibits both wild-type and the pathogenic G2019S mutant of LRRK2, demonstrating potential for use in PD research and drug development.[1][4] These application notes provide a summary of the available data on the administration of this compound to achieve brain penetration and inhibit LRRK2 activity in preclinical models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2.[5] It effectively inhibits the phosphorylation of LRRK2 at key autophosphorylation sites, Ser910 and Ser935, which are markers of LRRK2 kinase activity.[2][3] The inhibition of this phosphorylation event is a primary readout for assessing the compound's target engagement in both in vitro and in vivo settings.[3]
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the LRRK2 signaling pathway.
Caption: Inhibition of LRRK2 autophosphorylation by this compound.
Data Presentation
In Vitro Potency
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1][6], 23.3[4] |
| LRRK2 [G2019S] | 3.2[1][4][6] |
| LRRK2 [A2016T] | 153.7[6] |
| LRRK2 [G2019S + A2016T] | 95.9[6] |
| MNK2 | 600[1] |
| MLK1 | 2100[1] |
In Vivo Pharmacokinetics in C57BL/6 Mice
| Administration Route | Dose | Bioavailability (%F) | Half-life (t½) | Plasma Exposure (AUClast) |
| Intravenous (IV) | 1 mg/kg | - | 0.13 h[1] | 74.85 h·ng/mL[5] |
| Oral (PO) | 10 mg/kg | 67[1] | - | - |
Experimental Protocols
While detailed step-by-step protocols for the administration of this compound are not fully available in the public domain, the following summaries are based on published preclinical studies and can guide the design of new experiments.
Formulation and Administration
For In Vitro Studies:
-
Solubilization: this compound can be dissolved in DMSO to prepare a stock solution.[4][7] For cell-based assays, further dilution in culture media is necessary.
For In Vivo Studies:
-
Intraperitoneal (IP) Injection: For IP administration, this compound can be formulated as a suspension. A common vehicle is CMC-Na (carboxymethylcellulose sodium) solution.[4]
-
Oral (PO) Administration: For oral gavage, a homogenous suspension in a suitable vehicle like CMC-Na is recommended.[4]
-
Intravenous (IV) Injection: For IV administration, the compound needs to be fully solubilized. The exact formulation for IV injection in published studies is not specified, but would typically involve a vehicle such as a solution of DMSO and PBS.[8]
Note: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Assessment of Brain Penetration and Target Engagement
The primary method to assess the efficacy of this compound in the brain is to measure the inhibition of LRRK2 phosphorylation at Ser910 and Ser935.[2][3]
Experimental Workflow:
Caption: General workflow for assessing in vivo LRRK2 inhibition.
Summary of In Vivo LRRK2 Inhibition in Mice via Intraperitoneal (IP) Administration:
| Dose (mg/kg) | Brain Inhibition | Kidney & Spleen Inhibition |
| 10 | Partial[9] | - |
| 30 | Partial (by 40%)[5][9] | - |
| 50 | Near Complete[2][9] | Near Complete[9] |
| 100 | Near Complete[9] | Near Complete[9] |
Key Findings from Preclinical Studies:
-
This compound demonstrates dose-dependent inhibition of LRRK2 phosphorylation in the brain and peripheral tissues following intraperitoneal administration in mice.[3][9]
-
Near complete dephosphorylation of LRRK2 in the brain was observed at doses of 50 mg/kg and 100 mg/kg administered intraperitoneally.[2][9]
-
Partial inhibition in the brain was seen at lower doses of 10 mg/kg and 30 mg/kg via the same route.[9]
-
The compound exhibits good oral bioavailability.[1]
-
Despite a short plasma half-life, this compound effectively inhibits its target in the brain.[1][5]
Conclusion
This compound is a valuable research tool for studying the role of LRRK2 in normal physiology and in the context of Parkinson's disease. The compound effectively penetrates the blood-brain barrier and inhibits LRRK2 kinase activity in the brain after systemic administration. The provided data and summarized methodologies can serve as a starting point for designing further preclinical studies to explore the therapeutic potential of LRRK2 inhibition. Researchers should optimize administration routes, dosing, and formulation for their specific experimental models and objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Hg-10-102-01 for LRRK2 Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to increased kinase activity and are a significant genetic risk factor for both familial and sporadic PD.[3][4] As such, the inhibition of LRRK2 kinase activity represents a promising therapeutic strategy. Hg-10-102-01 is a potent, selective, and brain-penetrable small molecule inhibitor of LRRK2.[5][6] These application notes provide detailed protocols and data for the use of this compound in LRRK2 phosphorylation assays, a key method for evaluating LRRK2 activity and the efficacy of its inhibitors.
Data Presentation
The inhibitory activity of this compound has been characterized across various LRRK2 variants and other kinases. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| Target | IC50 (nM) | Assay Conditions |
| Wild-type LRRK2 | 20.3[5][7][8] | Biochemical kinase assay |
| LRRK2 [G2019S] | 3.2[5][8][9] | Biochemical kinase assay |
| LRRK2 [A2016T] | 153.7[4][8] | Biochemical kinase assay |
| LRRK2 [G2019S + A2016T] | 95.9[4] | Biochemical kinase assay |
Table 2: Cellular Activity of this compound in LRRK2 Phosphorylation Assays
| Cell Line | LRRK2 Variant | Effective Concentration (µM) for Dephosphorylation |
| HEK293 | Wild-type | ~1.0[4][10] |
| HEK293 | G2019S | ~0.3[4][10] |
| HEK293 | A2016T | 1 - 3[8] |
| HEK293 | G2019S + A2016T | 1 - 3[8] |
| Swiss 3T3 | Endogenous | Dose-dependent inhibition observed[5] |
| Mouse Embryonic Fibroblasts | Endogenous | Dose-dependent inhibition observed[5] |
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| MNK2 | 0.6[5] |
| MLK1 | 2.1[5] |
Signaling Pathway and Experimental Workflow
To understand the context of LRRK2 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based LRRK2 phosphorylation assay.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a generic in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant LRRK2 (Wild-type or mutant)
-
LRRKtide substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2, 0.01% Brij, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.
-
Reaction Setup:
-
Add 1 µL of the this compound dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted LRRK2 enzyme.
-
Add 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL LRRKtide, 50 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[11]
-
ADP Detection:
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LRRK2 Phosphorylation Assay
This protocol describes the assessment of this compound activity in a cellular context by monitoring the phosphorylation status of LRRK2 at Serine 935.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (Wild-type or mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HEK293-GFP-LRRK2 cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.03 - 3 µM) or DMSO (vehicle control) for 90 minutes.[5][10]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal to determine the extent of dephosphorylation at each inhibitor concentration.
-
In Vivo LRRK2 Phosphorylation Assay in Mice
This protocol outlines a pharmacodynamic study to assess the ability of this compound to inhibit LRRK2 phosphorylation in mouse tissues.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle solution (e.g., 20% SBE-β-CD in saline)
-
Tissue homogenization buffer
-
Western blotting reagents (as described in the cell-based assay)
Procedure:
-
Compound Administration: Administer this compound via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, 100 mg/kg).[5][12] Administer vehicle to the control group.
-
Tissue Collection: At a specified time point post-injection (e.g., 1-2 hours), euthanize the mice and harvest tissues of interest (e.g., brain, kidney, spleen).[5]
-
Tissue Processing:
-
Immediately snap-freeze the tissues in liquid nitrogen.
-
Homogenize the tissues in lysis buffer.
-
Clarify the homogenates by centrifugation.
-
-
Western Blotting: Perform western blotting as described in the cell-based assay protocol to detect pSer935-LRRK2 and total LRRK2.
-
Analysis: Quantify the reduction in pSer935-LRRK2 levels in different tissues at various doses of this compound to evaluate its in vivo efficacy and brain penetrance.[5][12]
Conclusion
This compound is a valuable tool for studying LRRK2 biology and for the development of potential PD therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in LRRK2 phosphorylation assays, from in vitro characterization to in vivo validation. These assays are fundamental for understanding the mechanism of LRRK2 activation and for the preclinical assessment of novel LRRK2 inhibitors.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LRRK2 | TargetMol [targetmol.com]
- 8. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.de [promega.de]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols: Hg-10-102-01 Treatment of HEK293 Cells Expressing LRRK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Activating mutations in the LRRK2 gene, such as G2019S, are a significant cause of both familial and sporadic forms of the disease. Consequently, LRRK2 has emerged as a key therapeutic target. Hg-10-102-01 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1][2] These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells expressing LRRK2 with this compound, along with methods to assess the compound's inhibitory effects on LRRK2 signaling.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2.[3] It effectively inhibits both wild-type LRRK2 and various mutant forms, including the common G2019S and the resistant A2016T mutations.[1][4] The primary mechanism of action involves the reduction of LRRK2 autophosphorylation and the phosphorylation of its downstream substrates, such as Rab GTPases.[5] A key indicator of LRRK2 inhibition in cellular assays is the dephosphorylation of LRRK2 at serine residues 910 and 935.[1][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Assay Conditions |
| Wild-Type | 20.3 - 23.3 | Biochemical assay[1][4] |
| G2019S | 3.2 | Biochemical assay[1][4][7] |
| A2016T | 153.7 | Biochemical assay[3][7] |
| G2019S + A2016T | 95.9 | Biochemical assay |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cell Line | Target Phosphorylation Site | Effective Concentration Range (µM) | Incubation Time | Readout |
| HEK293 expressing WT LRRK2 | pSer910/pSer935-LRRK2 | 0.1 - 1.0 | 90 minutes | Western Blot[1][6] |
| HEK293 expressing G2019S LRRK2 | pSer910/pSer935-LRRK2 | 0.03 - 0.3 | 90 minutes | Western Blot[1][6] |
| HEK293 expressing LRRK2 | pThr73-Rab10 | 0.1 - 3.0 | 3 hours | Mass Spectrometry[5] |
Signaling Pathway and Experimental Workflow
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in HEK293 cells.
Experimental Protocols
Protocol 1: Treatment of HEK293 Cells with this compound
Materials:
-
HEK293 cells stably expressing the desired LRRK2 construct (e.g., wild-type, G2019S)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in tissue culture plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM).[1] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period, typically 90 minutes, at 37°C with 5% CO2.[1][6]
-
Cell Lysis: After incubation, proceed immediately to cell lysis for downstream analysis as described in Protocol 2.
Protocol 2: Western Blot Analysis of LRRK2 and Rab10 Phosphorylation
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSer935-LRRK2, anti-total LRRK2, anti-pThr73-Rab10, anti-total Rab10, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound to investigate LRRK2 signaling in a cellular context. The use of HEK293 cells expressing LRRK2 offers a robust and reproducible system to study the efficacy and mechanism of LRRK2 inhibitors. Western blotting for key phosphorylation sites serves as a reliable method to quantify the cellular activity of compounds like this compound. These application notes are intended to facilitate further research into LRRK2-mediated pathways and the development of novel therapeutics for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Immunohistochemistry with Hg-10-102-01 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with Hg-10-102-01, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The provided methodologies are intended to assist in the assessment of the pharmacodynamic effects of this compound by monitoring the phosphorylation status of LRRK2 in tissue samples.
Introduction
This compound is a brain-penetrable small molecule inhibitor targeting the kinase activity of LRRK2.[1][2] It exhibits high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, with IC50 values of 23.3 nM and 3.2 nM, respectively.[3] The mechanism of action of this compound involves the inhibition of LRRK2 autophosphorylation at key sites such as Ser910 and Ser935.[1][4][5][6] Consequently, a reduction in the phosphorylation of these residues serves as a robust biomarker for target engagement in both in vitro and in vivo settings.[1][7]
Immunohistochemistry is a powerful technique to visualize the distribution and intensity of specific protein modifications within the cellular context of tissues. This allows for a semi-quantitative or quantitative assessment of the effects of this compound on LRRK2 phosphorylation in various tissues, including the brain, kidney, and spleen.[1][4][6] The following protocols provide a framework for the preparation and staining of both paraffin-embedded and frozen tissue sections from subjects treated with this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Leucine-rich repeat kinase 2 (LRRK2) | [3][4] |
| IC50 (Wild-Type LRRK2) | 20.3 - 23.3 nM | [1][3][5][6] |
| IC50 (G2019S LRRK2) | 3.2 nM | [1][3][5][6] |
| Key Biomarkers | Phospho-LRRK2 (Ser910), Phospho-LRRK2 (Ser935) | [1][5][6] |
| Solubility | DMSO: 76 mg/mL (201.14 mM) | [3] |
Table 2: Recommended Antibodies for Immunohistochemistry
| Antibody Target | Host Species | Recommended Dilution Range (starting point) |
| Total LRRK2 | Rabbit | 1:100 - 1:500 |
| Phospho-LRRK2 (Ser910) | Rabbit | 1:50 - 1:250 |
| Phospho-LRRK2 (Ser935) | Rabbit | 1:50 - 1:250 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Signaling Pathway
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Protocols
Protocol 1: Immunohistochemistry of Paraffin-Embedded Tissues
This protocol details the steps for fixing, embedding, sectioning, and staining tissues treated with this compound.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Charged microscope slides
-
Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) for antigen retrieval
-
3% Hydrogen peroxide (H2O2)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (see Table 2)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing:
-
Immediately following dissection, immerse tissues in 4% PFA for 24 hours at 4°C.
-
Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70% for 1 hour, 95% for 1 hour, 100% for 1 hour x2).
-
Clear the tissues in xylene (2 changes, 1 hour each).
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and float them onto a 40°C water bath.
-
Mount the sections onto charged microscope slides and dry them overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100% x2, 95%, 70%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer (pH 6.0) and maintaining a sub-boiling temperature for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% H2O2 for 10 minutes.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Visualization and Counterstaining:
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100% x2; 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry of Frozen Tissues
This protocol is suitable for antigens that may be sensitive to the harsh processing steps of paraffin embedding.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled with liquid nitrogen
-
Cryostat
-
4% Paraformaldehyde (PFA) or ice-cold acetone for post-fixation
-
PBS
-
3% Hydrogen peroxide (H2O2)
-
Blocking buffer
-
Primary and secondary antibodies
-
Detection reagents (as in Protocol 1)
-
Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Tissue Freezing:
-
Embed fresh tissue in OCT compound in a cryomold.
-
Snap-freeze the block in isopentane cooled by liquid nitrogen.
-
Store at -80°C until sectioning.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix the sections with 4% PFA for 15 minutes at room temperature or with ice-cold acetone for 10 minutes at -20°C.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Immunostaining:
-
Follow steps 5.1 to 5.8 from the paraffin protocol.
-
-
Visualization and Counterstaining:
-
Follow steps 6.1 to 6.3 from the paraffin protocol.
-
-
Mounting:
-
Coverslip with an aqueous mounting medium.
-
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
References
Troubleshooting & Optimization
Common off-target effects of Hg-10-102-01
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hg-10-102-01, a potent LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It effectively inhibits both wild-type LRRK2 and the G2019S mutant, which is commonly associated with Parkinson's disease.[1][2] The compound functions by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for LRRK2, it has been shown to inhibit Mitogen-activated protein kinase-interacting kinase 2 (MNK2) and Mixed lineage kinase 1 (MLK1) at higher concentrations.[3] The IC50 values for these off-target kinases are in the micromolar range, whereas the inhibition of LRRK2 occurs at nanomolar concentrations.[3]
Q3: My cells are not showing the expected inhibition of LRRK2 activity. What could be the issue?
Several factors could contribute to a lack of LRRK2 inhibition in your cellular experiments:
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for wild-type LRRK2 is around 20.3-23.3 nM, and for the G2019S mutant, it is approximately 3.2 nM.[1][3] For cellular assays, concentrations in the range of 0.1-0.3 µM have been shown to substantially inhibit LRRK2 phosphorylation.[2]
-
Compound Stability and Storage: Verify the integrity of your this compound stock. The compound should be stored appropriately, typically at -20°C or -80°C in a suitable solvent like DMSO, to prevent degradation.[3]
-
Cellular Penetration: While this compound is known to be cell-permeable, experimental conditions can affect its uptake. Ensure your cell density and incubation times are optimized.
-
Assay Sensitivity: The method used to detect LRRK2 inhibition (e.g., Western blot for pLRRK2) may not be sensitive enough. Confirm that your antibody and detection system are validated and functioning correctly.
Q4: I am observing unexpected cellular phenotypes that don't seem related to LRRK2 inhibition. What should I consider?
If you observe unexpected phenotypes, consider the possibility of off-target effects, especially if you are using high concentrations of this compound. The inhibition of MNK2 and MLK1, although occurring at higher concentrations, could contribute to unforeseen cellular responses.[3] It is recommended to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Q5: Is this compound suitable for in vivo studies?
Yes, this compound is brain-penetrable and has been used in in vivo mouse studies.[3][4][5] It has been shown to inhibit LRRK2 phosphorylation in the brain, kidney, and spleen following intraperitoneal administration.[4][6] However, it is important to note that it has a short half-life.[3]
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against LRRK2 and Off-Target Kinases.
| Target Kinase | IC50 Value | Reference |
| LRRK2 (wild-type) | 20.3 nM - 23.3 nM | [1][3] |
| LRRK2 (G2019S mutant) | 3.2 nM | [1][3] |
| MNK2 | 0.6 µM | [3] |
| MLK1 | 2.1 µM | [3] |
Experimental Protocols
Protocol: Assessment of LRRK2 Inhibition in Cultured Cells via Western Blot
This protocol describes a method to determine the in-cell efficacy of this compound by measuring the phosphorylation status of LRRK2 at key autophosphorylation sites (Ser910 and Ser935).
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (wild-type or G2019S mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pLRRK2 (Ser935)
-
Rabbit anti-pLRRK2 (Ser910)
-
Mouse anti-LRRK2 (total)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing GFP-LRRK2 in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.
-
Incubate the cells for a predetermined time (e.g., 90 minutes).[7]
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pLRRK2 Ser935 and anti-total LRRK2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated LRRK2 and total LRRK2. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition at different concentrations of this compound.
Mandatory Visualization
Caption: LRRK2 signaling and inhibition by this compound.
Caption: Workflow for assessing this compound efficacy in cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LRRK2 | TargetMol [targetmol.com]
- 5. dovepress.com [dovepress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Hg-10-102-01
Welcome to the technical support center for Hg-10-102-01. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and providing clear guidance for the effective use of this potent and selective LRRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Its primary mechanism of action is the inhibition of LRRK2 kinase activity. This is typically measured by a decrease in the phosphorylation of LRRK2 at key sites such as Serine 910 (Ser910) and Serine 935 (Ser935).[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO at concentrations of 50 mg/mL (132.33 mM) or higher.[1][3] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[4] Sonication may be recommended to ensure complete dissolution.[3]
Q4: I am observing variable or no inhibition of LRRK2 phosphorylation. What are the possible causes?
Inconsistent results can stem from several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving these issues. Common causes include improper compound handling, suboptimal cell culture conditions, issues with the Western blot protocol, or the biological context of your experimental system.
Q5: Are there known off-target effects for this compound?
This compound is a selective LRRK2 inhibitor. However, at higher concentrations, it can also inhibit Mitogen-activated protein kinase-interacting kinase 2 (MNK2) and Mixed Lineage Kinase 1 (MLK1) with IC50 values of 0.6 µM and 2.1 µM, respectively.[1] It is advisable to perform experiments using a dose-response curve to determine the optimal concentration that provides selective LRRK2 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) |
| Wild-type LRRK2 | 20.3[1] |
| LRRK2 [G2019S] mutant | 3.2[1] |
| LRRK2 [A2016T] mutant | 153.7[2] |
| LRRK2 [G2019S + A2016T] | 95.9 |
| MNK2 | 600[1] |
| MLK1 | 2100[1] |
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Studies
| Application | Recommended Concentration/Dose |
| Cell-based assays (e.g., HEK293, Swiss 3T3) | 0.03 - 3 µM[1][2] |
| In vivo (mouse, intraperitoneal injection) | 10 - 100 mg/kg[1] |
Experimental Protocols
Detailed Protocol for a Cell-Based LRRK2 Phosphorylation Assay using Western Blot
This protocol provides a step-by-step guide for treating cells with this compound and subsequently analyzing LRRK2 phosphorylation via Western blot.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM). Include a DMSO-only vehicle control.
-
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time, typically 90 minutes.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 and a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-LRRK2 to total LRRK2 and normalize to the loading control.
-
Compare the normalized values of the treated samples to the vehicle control to determine the extent of inhibition.
-
Troubleshooting Guides
Inconsistent Inhibition of LRRK2 Phosphorylation
Problem: Little to no inhibition of LRRK2 phosphorylation is observed, or the results are highly variable between experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Inactivity | - Verify Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. - Confirm Concentration: Double-check calculations for dilutions. |
| Suboptimal Cell Conditions | - Cell Health: Ensure cells are healthy and not overgrown or stressed. Perform experiments at a consistent cell confluency. - LRRK2 Expression: Confirm that your cell line expresses sufficient levels of LRRK2. You may need to use cells overexpressing LRRK2. |
| Incorrect Treatment Time or Concentration | - Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 0.01 µM to 10 µM) and a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal conditions for your specific cell line and experimental setup. |
| Issues with Western Blot | - Phosphatase Activity: Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation. - Antibody Performance: Validate your primary antibodies for phospho-LRRK2 and total LRRK2. Use a positive control (e.g., lysate from cells with known high LRRK2 activity) and a negative control. - Blocking Buffer: For phospho-protein detection, use 5% BSA in TBST for blocking instead of milk, as milk contains casein which can be phosphorylated and cause high background. |
High Background in Western Blots for Phospho-LRRK2
Problem: The Western blot shows high background, making it difficult to quantify the specific bands for phospho-LRRK2.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | - Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking. Avoid using non-fat dry milk. - Blocking Time: Increase the blocking time to 1.5 - 2 hours at room temperature. |
| Antibody Concentration Too High | - Primary Antibody: Titrate your primary antibody to determine the optimal concentration that gives a strong signal with low background. - Secondary Antibody: Use the recommended dilution for your secondary antibody. A too-high concentration can lead to non-specific binding. |
| Insufficient Washing | - Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. For example, perform 4-5 washes of 10-15 minutes each. |
| Membrane Drying Out | - Handling: Ensure the membrane does not dry out at any stage of the Western blotting process. |
Visualizations
LRRK2 Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
References
How to improve the bioavailability of Hg-10-102-01 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability and optimizing the pharmacokinetic profile of Hg-10-102-01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known pharmacokinetic profile?
This compound is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with IC50 values of 20.3 nM and 3.2 nM against wild-type LRRK2 and its G2019S mutant, respectively[1][2][3][4]. It is a valuable tool for research in Parkinson's disease[1]. While it demonstrates good oral bioavailability, its short half-life and low plasma exposure can present challenges for in vivo studies requiring sustained target engagement[1][5].
A summary of its reported pharmacokinetic parameters in C57BL/6 mice is presented below.
| Parameter | Value | Dosage | Administration Route |
| Oral Bioavailability (%F) | 67% | 10 mg/kg | Oral (PO) |
| Half-life (t1/2) | 0.13 hours | 1 mg/kg | Intravenous (IV) |
| Plasma Exposure (AUClast) | 74.85 h·ng/mL | 1 mg/kg | Intravenous (IV) |
Q2: Why might plasma exposure be low despite good oral bioavailability?
Several factors can contribute to low plasma exposure even when a significant fraction of the drug is absorbed (%F is high):
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism) or other tissues. The reported short half-life of this compound (0.13 hours) strongly suggests rapid clearance from the body[1][5].
-
High Volume of Distribution: The compound might rapidly distribute from the bloodstream into tissues, resulting in a lower concentration in the plasma. As this compound is brain-penetrable, it is designed to distribute into tissues[1][6][7].
-
Rapid Elimination: The drug and its metabolites may be quickly excreted from the body, typically via the kidneys or bile.
Q3: What are the primary strategies to improve the in vivo performance of this compound?
To enhance the in vivo efficacy of this compound, the focus should be on strategies that increase its plasma concentration (Cmax), prolong its exposure (AUC), and extend its half-life. These can be broadly categorized into:
-
Formulation Strategies: Modifying the drug's delivery vehicle to improve its absorption characteristics and protect it from rapid metabolism[8][9][10][11].
-
Dosing Regimen Adjustments: Altering the frequency or route of administration.
-
Chemical Modification (Prodrug Approach): Synthesizing an inactive derivative that converts to the active drug in vivo, potentially with improved pharmacokinetic properties[12][13].
Troubleshooting Guide: Low Plasma Exposure and Short Half-Life
This guide provides a systematic approach to addressing the common challenges encountered with this compound.
Issue 1: Sub-therapeutic Plasma Concentrations
If initial experiments show that the plasma concentrations of this compound are too low to achieve the desired pharmacological effect, consider the following formulation-based strategies.
Table 1: Comparison of Formulation Strategies to Enhance Exposure
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility and promotes lymphatic absorption, which can bypass first-pass metabolism. | Increased bioavailability, can be tailored for different release profiles. | Complex formulation development, potential for GI side effects with high surfactant concentrations. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form. | Significant increase in apparent solubility and dissolution rate. | Can be physically unstable and revert to the crystalline form. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug particles, leading to a faster dissolution rate. | Simple and well-established technique. | May not be sufficient for very poorly soluble compounds and can lead to particle aggregation. |
Experimental Workflow for Formulation Optimization
Caption: Workflow for selecting an optimal formulation to improve bioavailability.
Issue 2: Very Short Half-Life Leading to a Need for Frequent Dosing
If the short half-life of this compound is the primary issue, sustained-release formulations or alternative administration routes may be necessary.
Table 2: Strategies to Extend In Vivo Half-Life
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Sustained-Release Formulations | Incorporating the drug into a matrix (e.g., polymeric nanoparticles) that releases it slowly over time. | Reduces dosing frequency, maintains more stable plasma concentrations. | More complex to develop and characterize, potential for dose dumping. |
| Continuous Infusion | Using an osmotic pump or repeated intravenous injections to maintain a steady plasma concentration. | Precise control over plasma levels. | Invasive, not suitable for all experimental designs. |
| Prodrug Approach | Designing a precursor molecule that is slowly converted to this compound in vivo. | Can improve solubility, permeability, and metabolic stability. | Requires significant medicinal chemistry effort, potential for altered metabolite profile. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Mix the components in different ratios and observe the formation of a clear, single-phase solution.
-
Drug Loading: Dissolve this compound in the selected mixture at the desired concentration (e.g., 10 mg/mL). Use gentle heating or sonication if necessary.
-
Characterization: When the formulation is added to an aqueous medium with gentle agitation, it should spontaneously form a microemulsion. Characterize the resulting droplet size using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Groups:
-
Group 1: this compound in a standard suspension (e.g., 0.5% methylcellulose) - Control.
-
Group 2: this compound in optimized SEDDS formulation.
-
Group 3 (Optional): this compound administered intravenously (e.g., in DMSO/saline) to determine absolute bioavailability.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg. For the IV group, administer 1 mg/kg via tail vein injection.
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose).
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, t1/2, and %F).
Signaling Pathway and Troubleshooting Logic
Caption: LRRK2 pathway and a decision tree for troubleshooting in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound wild-type and G2019S mutant LRRK2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Long-term stability of Hg-10-102-01 in DMSO
This technical support center provides guidance on the long-term stability of the LRRK2 inhibitor, Hg-10-102-01, when dissolved in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at low temperatures. Based on information from various suppliers, the following conditions are suggested:
-
-80°C: for storage up to 1-2 years.[1]
-
-20°C: for shorter-term storage, ranging from 1 month to 1 year.[1]
To minimize degradation, it is crucial to use anhydrous DMSO and to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: How long can I expect my this compound solution in DMSO to be stable?
A2: The stability of your this compound solution will depend on storage temperature, DMSO quality, and the number of freeze-thaw cycles. Below is a summary of stability data from various suppliers:
| Storage Temperature | Recommended Maximum Storage Duration | Source |
| -80°C | 1 to 2 years | MedChemExpress[1], Selleck Chemicals[2] |
| -20°C | 1 month to 1 year | MedChemExpress[1], Selleck Chemicals[2] |
Note: These durations are guidelines. For critical experiments, it is advisable to use freshly prepared solutions or to periodically validate the integrity of stored stock solutions.
Q3: Are there any known degradation products of this compound in DMSO?
A3: Currently, there is no publicly available information detailing the specific degradation products of this compound in DMSO. As with many complex organic molecules, potential degradation pathways in the presence of residual water or light could include hydrolysis or photodecomposition. To mitigate these risks, it is best practice to use high-purity, anhydrous DMSO and store solutions in amber or light-blocking vials.
Q4: How can I check the stability of my older stock solution of this compound?
A4: To verify the integrity and concentration of an older stock solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak area. Comparing the HPLC profile to that of a freshly prepared solution is a reliable method for assessing stability. Mass spectrometry (MS) can also be used to confirm the identity and purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the DMSO may have absorbed moisture, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, centrifuge the vial and use the clear supernatant. For future preparations, consider using a slightly lower concentration. Ensure you are using anhydrous DMSO.[2] |
| Inconsistent or weaker than expected experimental results. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the new stock into single-use vials to avoid repeated temperature cycling. |
| Change in color of the DMSO stock solution. | This could indicate compound degradation or contamination of the solvent. | Discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous DMSO. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Acclimatization: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
General Protocol for Assessing Long-Term Stability via HPLC
-
Sample Preparation:
-
Prepare a fresh "time zero" solution of this compound in DMSO at the desired concentration.
-
Thaw one of the stored aliquots from the time point you wish to assess.
-
-
HPLC Analysis:
-
Inject the "time zero" sample and the aged sample onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient appropriate for separating this compound from potential impurities (a typical starting point could be a water/acetonitrile gradient with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and aged samples.
-
Look for any new peaks (potential degradation products) in the aged sample.
-
Quantify the peak area of this compound in both samples to determine if there has been a significant decrease in concentration over time.
-
Visualizations
Caption: Experimental workflow for preparing, storing, and assessing the stability of this compound in DMSO.
Caption: Troubleshooting guide for common issues with this compound DMSO stock solutions.
References
Technical Support Center: Minimizing Variability in LRRK2 Inhibition Assays with Hg-10-102-01
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the LRRK2 inhibitor, Hg-10-102-01. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure reproducible and reliable results in LRRK2 inhibition assays.
Troubleshooting Guides
This section addresses common issues encountered during LRRK2 inhibition assays, providing potential causes and solutions to minimize variability.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific antibody binding: Secondary antibodies may bind non-specifically. 2. Insufficient washing: Residual unbound reagents can produce a false positive signal.[1][2] 3. Substrate deterioration: The substrate solution may have degraded.[1] 4. Contamination: Microbial or cross-well contamination can elevate background signals.[2] 5. High enzyme concentration: Excessive LRRK2 can lead to high basal activity. | 1. Run a control without the primary antibody. Use a secondary antibody from a different species than your sample. 2. Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer between washes.[1] 3. Use fresh or properly stored substrate. Ensure the substrate is colorless before use.[1] 4. Handle reagents in a sterile environment and use fresh pipette tips for each sample.[2] 5. Titrate the LRRK2 enzyme to determine the optimal concentration for a robust signal window. |
| Low Signal or No Signal | 1. Inactive LRRK2 enzyme: Improper storage or handling may have inactivated the enzyme. 2. Incorrect ATP concentration: ATP concentration may be too high or too low, affecting inhibitor binding and enzyme activity. 3. Suboptimal substrate concentration: The concentration of the peptide substrate may not be optimal for the assay.[3] 4. Problem with detection reagents: Antibodies or detection reagents may be expired or improperly stored. 5. Inhibitor precipitation: this compound may have precipitated out of solution.[4] | 1. Use a fresh aliquot of LRRK2 and ensure it is stored at -80°C. 2. Determine the ATP Km,app for your specific LRRK2 construct and use ATP at or near this concentration.[5] 3. Titrate the substrate to determine the optimal concentration for your assay conditions.[3] 4. Check the expiration dates and storage conditions of all detection reagents. 5. Ensure this compound is fully dissolved in DMSO. Sonication is recommended.[6] Consider the final DMSO concentration in the assay, as high concentrations can affect enzyme activity.[7] |
| High Variability Between Replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[8] 2. Inconsistent incubation times: Variations in incubation times can affect the extent of the enzymatic reaction. 3. Edge effects on plates: Wells on the edge of the plate may experience different temperature and evaporation rates. 4. Heterogeneous cell populations (cellular assays): Different cell densities or passage numbers can lead to variable LRRK2 expression.[9] | 1. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, use a multichannel pipette where appropriate.[8] 2. Use a timer to ensure consistent incubation times for all samples. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. 4. Ensure consistent cell seeding density and use cells within a similar passage number range. |
| Inconsistent IC50 Values for this compound | 1. Different LRRK2 constructs: Wild-type and mutant forms of LRRK2 exhibit different sensitivities to the inhibitor.[10][11] 2. Variable ATP concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will change with ATP concentration.[12] 3. Assay format differences: Different assay technologies (e.g., radiometric vs. TR-FRET) can yield different IC50 values. 4. Inhibitor stability: Repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation. | 1. Ensure you are using the correct LRRK2 construct for your experiment and compare your results to published data for that specific variant. 2. Maintain a consistent ATP concentration across all experiments to ensure comparable IC50 values. 3. Be consistent with the assay format and be aware that IC50 values may not be directly comparable across different platforms. 4. Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles.[12] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of LRRK2.[12] It functions by binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 substrates. A key indicator of its activity is the inhibition of LRRK2 autophosphorylation at sites such as Ser910 and Ser935.[10]
2. What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO should be stored at -80°C for up to one year.[6][10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[12] For dissolution in DMSO, a concentration of up to 76 mg/mL (201.14 mM) is achievable, and sonication is recommended to ensure complete dissolution.[4][6]
3. What are the known off-target effects of this compound?
This compound is a highly selective LRRK2 inhibitor. However, at higher concentrations, it has been shown to inhibit other kinases, notably MNK2 (IC50 = 0.6 µM) and MLK1 (IC50 = 2.1 µM).[10][12] It shows little to no activity against a broad panel of other kinases at concentrations typically used for LRRK2 inhibition.[12]
4. How do different LRRK2 mutations affect its sensitivity to this compound?
The G2019S mutation, which is the most common pathogenic mutation in LRRK2, increases the kinase activity and sensitivity to this compound. The IC50 for LRRK2[G2019S] is significantly lower than for wild-type LRRK2.[10][11] The inhibitor is also effective against other mutants like A2016T and the double mutant G2019S/A2016T.[13]
5. What are the most common assay formats for measuring LRRK2 inhibition?
Commonly used assay formats include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust, high-throughput method that measures the phosphorylation of a substrate or a specific LRRK2 phosphorylation site.[14]
-
Radiometric Assays: A sensitive method that measures the incorporation of 32P- or 33P-labeled phosphate from ATP into a substrate.[15]
-
Luminescence-based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[16]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that can quantify the phosphorylation of LRRK2 or its substrates.
Quantitative Data
The following tables summarize key quantitative data for this compound and LRRK2 assays to aid in experimental design and data interpretation.
Table 1: Inhibitory Potency (IC50) of this compound against LRRK2 Variants
| LRRK2 Variant | IC50 (nM) | Reference |
| Wild-type LRRK2 | 20.3 - 23.3 | [4][10][11] |
| LRRK2[G2019S] | 3.2 | [4][10][11] |
| LRRK2[A2016T] | 153.7 | [11] |
| LRRK2[G2019S+A2016T] | 95.9 | [11] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) | Reference |
| MNK2 | 0.6 | [10][12] |
| MLK1 | 2.1 | [10][12] |
Table 3: Key Parameters for LRRK2 Kinase Assays
| Parameter | Value | LRRK2 Variant | Assay Type | Reference |
| ATP Km,app | 57 µM | Wild-type | Radiometric | [5] |
| ATP Km,app | 134 µM | G2019S | Radiometric | [5] |
| Typical Enzyme Concentration | 2.1 µg/mL | Wild-type | Radiometric | [5] |
| Typical Enzyme Concentration | 1.0 µg/mL | G2019S | Radiometric | [5] |
| Typical Substrate Concentration (LRRKtide) | 400 µM | Wild-type & G2019S | Radiometric | [5] |
Experimental Protocols
TR-FRET Based LRRK2 Inhibition Assay
This protocol is adapted from a LanthaScreen™ kinase assay and is designed to determine the IC50 of this compound.
Materials:
-
Recombinant LRRK2 (Wild-type or G2019S)
-
LRRKtide substrate
-
LanthaScreen™ Tb-anti-pLRRKtide antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) in 100% DMSO and perform a serial dilution. Then, dilute each concentration into the kinase buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).
-
Add inhibitor: Add 2.5 µL of the diluted inhibitor to the wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Add LRRK2 enzyme: Add 2.5 µL of LRRK2 enzyme diluted in kinase buffer to each well. The final concentration should be at the EC80 value, which needs to be predetermined by titrating the enzyme.
-
Initiate the reaction: Add 5 µL of a solution containing ATP and LRRKtide substrate in kinase buffer to each well. The final ATP concentration should be at its Km,app.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add detection reagents: Add 10 µL of a solution containing the Tb-anti-pLRRKtide antibody and EDTA in TR-FRET dilution buffer.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data analysis: Calculate the emission ratio (acceptor/donor) and plot the ratio against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for LRRK2 Inhibition (Western Blot)
This protocol describes how to assess the inhibition of LRRK2 phosphorylation in a cellular context.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2)
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell culture and treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 90 minutes).
-
Cell lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal to determine the extent of inhibition.
Visualizations
LRRK2 Signaling Pathway
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | LRRK2 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. novateinbio.com [novateinbio.com]
- 9. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]
- 13. MilliporeSigma Calbiochem LRRK2 Inhibitor III, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 14. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.de [promega.de]
Best practices for storing and handling Hg-10-102-01
This support center provides best practices and troubleshooting guidance for the storage, handling, and experimental use of the small molecule inhibitor, EI-1.
Frequently Asked Questions (FAQs)
1. How should I store EI-1 upon receipt?
Upon receipt, EI-1 is shipped as a solid powder at room temperature and is stable for the duration of shipping.[1] For long-term storage, it is crucial to refer to the product-specific Technical Data Sheet (TDS) and Certificate of Analysis (CofA).[1] As a general guideline, the solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
2. The amount of EI-1 powder in the vial appears very small. Is this normal?
Yes, this is normal for small quantities of compounds. The powder may appear as a thin film or have coated the walls of the vial during shipment.[1] To ensure all the product is collected, centrifuge the vial briefly before opening.[1]
3. How do I prepare a stock solution of EI-1?
For quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is recommended to weigh out the desired amount for preparing the stock solution.[1] Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors.[2] To prepare the stock solution:
-
Centrifuge the vial to collect all the powder at the bottom.[1]
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.[2]
4. How should I store the EI-1 stock solution?
Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1]
5. How do I prepare a working solution from the stock solution?
To prepare a working solution for cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium.[1] It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5%, as higher concentrations can be toxic to cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[2] Ensure the solution is clear before making working dilutions. |
| Inconsistent or no effect observed in my experiment. | 1. Improper storage leading to compound degradation.2. Inaccurate concentration of the working solution.3. The target of EI-1 is not present or active in your experimental model. | 1. Ensure the compound has been stored according to the recommended conditions. Use a fresh aliquot if degradation is suspected.2. Verify your dilution calculations. Prepare fresh working solutions for each experiment.3. Confirm the expression and activity of the target protein in your cells using methods like Western Blot or PCR. |
| Cell death observed in control (vehicle-treated) group. | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%.[1] Prepare a vehicle control with the same final DMSO concentration as your highest EI-1 concentration. |
| Difficulty dissolving the compound. | The compound has poor solubility in the chosen solvent. | Try gentle heating (up to 50°C) or extended sonication.[2] Consult the product's TDS for information on solubility in other solvents. |
Experimental Protocols
Determining the IC50 of EI-1 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of EI-1 using a cell viability assay.
Materials:
-
EI-1 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the EI-1 stock solution in complete culture medium. A common approach is a 1:3 serial dilution over 8 points, starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared EI-1 dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the EI-1 concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of EI-1.
Caption: Hypothetical signaling pathway inhibited by EI-1.
References
Validation & Comparative
A Comparative Guide to the Brain Penetrance of LRRK2 Inhibitors: Hg-10-102-01 vs. GNE-7915
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the brain penetrance of two prominent research compounds, Hg-10-102-01 and GNE-7915, both potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. This document synthesizes available experimental data to offer an objective analysis of their ability to cross the blood-brain barrier (BBB).
Executive Summary
Both this compound and GNE-7915 are classified as brain-penetrant LRRK2 inhibitors.[1][2][3][4][5][6] However, the extent of their brain penetration, a critical factor for central nervous system (CNS) drug candidates, warrants a detailed comparison. GNE-7915 has demonstrated a favorable balance of cellular potency, selectivity, metabolic stability, and brain penetration across multiple species.[2] this compound was the first selective LRRK2 inhibitor reported to effectively inhibit LRRK2 in the brain following systemic administration in mice.[7] This guide presents the available quantitative data, experimental methodologies, and relevant biological pathways to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Quantitative Data on Brain Penetrance
The following tables summarize the key in vitro potency and in vivo brain penetration data for this compound and GNE-7915.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | LRRK2 (wild-type) | 20.3[1][8] | - |
| LRRK2 (G2019S mutant) | 3.2[1][8] | - | |
| GNE-7915 | LRRK2 | 9[4][5] | 1[4] |
Table 2: In Vivo Brain Penetrance Data
| Compound | Species | Dose & Route | Brain Concentration | Plasma/Serum Concentration | Brain/Plasma Ratio (Total) | Kp,uu (unbound) |
| This compound | Mouse | 50 mg/kg (i.p.) | Inhibition of LRRK2 phosphorylation observed[1][9] | - | - | Not Reported |
| Mouse | 100 mg/kg (i.p.) | Near complete dephosphorylation of LRRK2[3] | - | - | Not Reported | |
| GNE-7915 | Mouse | 100 mg/kg (s.c.) | 508 ± 58 ng/g (at 1h)[10] | 3980 ± 434 ng/mL (at 1h)[10] | ~0.13 | Not Reported |
| Rat | 0.5 mg/kg (i.v.) | - | - | - | 0.6 (CSF/plasma unbound ratio)[7] |
Note: The Brain/Plasma Ratio for GNE-7915 was calculated from the peak concentrations reported in the study by Lin et al. (2022). Kp,uu is the unbound brain-to-plasma concentration ratio, which is the gold standard for assessing brain penetration as it accounts for differential binding to plasma and brain tissue.
Experimental Protocols
Determination of In Vivo Brain Penetrance (General Workflow)
The assessment of brain penetration for CNS drug candidates typically involves in vivo studies in animal models, most commonly rodents. The general workflow is as follows:
Caption: General workflow for in vivo brain penetrance studies.
Specific Protocol for GNE-7915 Brain and Serum Concentration Measurement[10]
-
Animals: Fourteen-month-old wild-type mice were utilized.
-
Compound Preparation: GNE-7915 was freshly dissolved in its vehicle for a 100 mg/kg dose based on the animal's body weight.
-
Administration: A single subcutaneous (s.c.) injection of 100 mg/kg of GNE-7915 was administered.
-
Sample Collection: Animals were euthanized at different time points (0, 1, 6, or 24 hours) post-injection. Blood was collected to obtain serum, and the whole brain was excised.
-
Analysis: The concentrations of GNE-7915 in both serum and brain homogenates were quantified using liquid chromatography/tandem mass spectrometry (LC-MS/MS).
Pharmacodynamic Assessment of this compound Brain Penetrance[1][9]
-
Animals: Mice were used for the in vivo experiments.
-
Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses (e.g., 50 mg/kg and 100 mg/kg).
-
Endpoint: The primary endpoint was the inhibition of LRRK2 autophosphorylation (at Ser910 and Ser935) in the brain, which serves as a surrogate marker of target engagement in the CNS.
-
Analysis: Brain tissue was collected, and the levels of phosphorylated LRRK2 were determined by immunoblotting.
LRRK2 Signaling Pathway
Both this compound and GNE-7915 exert their effects by inhibiting the kinase activity of LRRK2. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, and its dysregulation is strongly linked to Parkinson's disease.
Caption: Simplified LRRK2 signaling pathway.
Discussion and Conclusion
Both this compound and GNE-7915 are valuable research tools for investigating the role of LRRK2 in normal physiology and in the context of Parkinson's disease.
GNE-7915 has more extensive publicly available data regarding its brain penetration, including a reported unbound CSF-to-plasma ratio in rats, which is a good surrogate for Kp,uu.[7] The availability of time-course data for brain and plasma concentrations in mice allows for a more detailed pharmacokinetic analysis.[10]
This compound was a pioneering compound in demonstrating that potent and selective LRRK2 inhibitors could be designed to cross the BBB and engage their target in the brain.[1] While direct quantitative measures of its brain-to-plasma ratio are not as readily available in the public domain, the pharmacodynamic data clearly indicate that it reaches sufficient concentrations in the brain to exert a biological effect.[1][9]
For researchers requiring a well-characterized compound with more extensive pharmacokinetic data regarding brain exposure, GNE-7915 may be the preferred choice. However, This compound remains a relevant and effective tool, particularly for studies focused on demonstrating target engagement in the CNS.
The selection of the appropriate compound will ultimately depend on the specific requirements of the research study, including the animal model, the desired dosing regimen, and the specific endpoints being measured. Researchers are encouraged to consult the primary literature for further details on the experimental conditions and results.
References
- 1. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Brain Penetrant LRRK2 Inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 10. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of novel LRRK2 inhibitors with Hg-10-102-01
A Head-to-Head Comparison of Novel LRRK2 Inhibitors with Hg-10-102-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, this compound, with other notable LRRK2 inhibitors: LRRK2-IN-1, GNE-7915, and GSK2578215A. This objective analysis is supported by experimental data to inform research and development decisions in the context of Parkinson's disease and other LRRK2-associated pathologies.
Introduction to LRRK2 Inhibition
Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation leads to increased kinase activity, suggesting that inhibiting LRRK2 is a promising therapeutic strategy. An effective LRRK2 inhibitor for clinical use is expected to be potent, selective, and capable of crossing the blood-brain barrier to engage its target in the central nervous system. This guide evaluates this compound in the context of these critical attributes, benchmarked against other well-characterized inhibitors.
Biochemical Potency and Selectivity
A primary measure of a kinase inhibitor's efficacy is its biochemical potency, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the biochemical potency of this compound and its comparators against wild-type LRRK2 and the pathogenic G2019S mutant.
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | LRRK2 A2016T IC50 (nM) | Off-Target Kinases (IC50 µM) |
| This compound | 20.3[1][2][3] | 3.2[1][2][3] | 153.7[2] | MNK2 (0.6), MLK1 (2.1)[1] |
| LRRK2-IN-1 | 13[4] | 6[4] | 2450 | DCLK2 (0.045) |
| GNE-7915 | ~1.9 (Ki of 1 nM)[5][6] | - | - | TTK (>50% inhibition at 0.1 µM)[7] |
| GSK2578215A | 10.9[8] | 8.9[8][9] | 81.1 | Highly selective across a large kinase panel[2][8] |
Key Findings:
-
This compound demonstrates high potency against both wild-type and G2019S LRRK2.[1][2][3]
-
Notably, this compound retains reasonable potency against the A2016T mutant, a common resistance mutation for some LRRK2 inhibitors like LRRK2-IN-1.[2]
-
GNE-7915 and GSK2578215A also exhibit excellent potency and high selectivity.[1][2][5][6]
Cellular Activity and Target Engagement
The ability of an inhibitor to engage LRRK2 within a cellular context is crucial. This is often assessed by measuring the inhibition of LRRK2 autophosphorylation at sites like Ser910 and Ser935.
| Inhibitor | Cellular LRRK2 Inhibition (pSer910/pSer935) | Cell Lines Tested |
| This compound | Substantial inhibition at 0.1-1 µM[7][10] | HEK293, Swiss 3T3, MEFs, human lymphoblastoid cells[3][7] |
| LRRK2-IN-1 | Dose-dependent dephosphorylation at 0.03-3 µM[4] | HEK293, SH-SY5Y, Swiss 3T3[4] |
| GNE-7915 | Single-digit nanomolar cellular activity[7] | Not specified |
| GSK2578215A | Substantial inhibition at 0.3-1.0 µM[2][8] | HEK293[2] |
Key Findings:
-
All four inhibitors effectively reduce LRRK2 phosphorylation in cellular models, confirming their cell permeability and target engagement.
-
This compound shows potent cellular activity across a variety of cell lines, including those endogenously expressing LRRK2.[3][7]
In Vivo Pharmacokinetics and Brain Penetration
For treating neurodegenerative diseases like Parkinson's, the ability of an inhibitor to cross the blood-brain barrier is a critical pharmacokinetic parameter.
| Inhibitor | Brain Penetrant | In Vivo LRRK2 Inhibition (Brain) | Oral Bioavailability (%F) |
| This compound | Yes[1][6] | Inhibition of pSer910/pSer935 at ≥50 mg/kg (IP)[10] | 67% (mouse)[1] |
| LRRK2-IN-1 | No[4] | No inhibition in the brain[4] | Not reported |
| GNE-7915 | Yes[1][5] | Concentration-dependent knockdown of pLRRK2[6] | Good oral exposure in rats[6] |
| GSK2578215A | Yes[9] | No inhibition in the brain despite exposure[2][8] | 12.2% (mouse)[8] |
Key Findings:
-
This compound is a brain-penetrant LRRK2 inhibitor that demonstrates target engagement in the mouse brain.[1][6][10]
-
GNE-7915 also shows excellent brain penetration and in vivo efficacy.[1][5][6]
-
LRRK2-IN-1 is not brain penetrant, limiting its use to in vitro and peripheral in vivo studies.[4]
-
Interestingly, while GSK2578215A is brain penetrant, it failed to inhibit LRRK2 phosphorylation in the brain in the reported studies.[2][8]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Caption: LRRK2 signaling pathway and point of inhibition.
Caption: Experimental workflow for LRRK2 inhibitor evaluation.
Experimental Protocols
LRRK2 Kinase Activity Assay (Biochemical)
This protocol is for determining the in vitro potency of inhibitors against purified LRRK2.
Materials:
-
Recombinant human LRRK2 (wild-type or mutant)
-
LRRKtide or Nictide peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper
-
Microplate reader (luminescence) or scintillation counter
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of LRRK2 enzyme in kinase buffer.
-
Add 2 µL of a substrate/ATP mix (e.g., 20 µM Nictide, 10-100 µM ATP).
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and measure kinase activity:
-
Radiometric method: Spot the reaction mixture onto P81 paper, wash with phosphoric acid to remove unincorporated [γ-32P]ATP, and measure the remaining radioactivity on the paper using a scintillation counter.
-
ADP-Glo™ method: Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to suppress LRRK2 phosphorylation in cells.
Materials:
-
HEK293 cells (or other relevant cell line) stably or transiently expressing LRRK2
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor (or DMSO control) for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and capture the signal with an imaging system.
-
Strip the membrane and re-probe for total LRRK2 as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 phosphorylation.
In Vivo Pharmacokinetic and Pharmacodynamic Study (Mouse Model)
This protocol outlines a general procedure to evaluate the in vivo properties of an LRRK2 inhibitor.
Materials:
-
C57BL/6 mice (or a transgenic model expressing human LRRK2)
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Anesthesia and surgical tools for tissue harvesting
-
Homogenization buffer for tissues
-
Analytical equipment for measuring drug concentration in plasma and brain (e.g., LC-MS/MS)
-
Western blot supplies as described in the cellular assay protocol
Procedure:
-
Pharmacokinetics (PK):
-
Administer the inhibitor to mice via the desired route (e.g., a single intravenous dose of 1 mg/kg and a single oral dose of 10 mg/kg).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
At the final time point, euthanize the mice and collect the brains.
-
Process the blood to obtain plasma.
-
Measure the concentration of the inhibitor in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters such as half-life, Cmax, AUC, and brain/plasma ratio.
-
-
Pharmacodynamics (PD):
-
Administer different doses of the inhibitor to mice (e.g., 10, 30, 50, 100 mg/kg via IP injection).
-
At a specific time point after dosing (e.g., 1-2 hours), euthanize the mice.
-
Harvest tissues of interest, such as the brain, kidney, and spleen.
-
Homogenize the tissues in lysis buffer.
-
Perform a Western blot analysis on the tissue homogenates to measure the levels of pSer910/pSer935 LRRK2 and total LRRK2, as described in the cellular assay protocol.
-
Determine the extent of LRRK2 inhibition in each tissue at different doses.
-
Conclusion
This compound emerges as a highly potent and selective LRRK2 inhibitor with the crucial advantage of being brain-penetrant and demonstrating in vivo target engagement in the central nervous system. Its favorable profile, particularly its activity against the A2016T resistance mutant, positions it as a valuable tool for preclinical research and a promising scaffold for further drug development. In a head-to-head comparison, it shows distinct advantages over non-brain penetrant inhibitors like LRRK2-IN-1 and those with demonstrated brain exposure but a lack of in-brain efficacy like GSK2578215A. Its properties are comparable to other advanced inhibitors such as GNE-7915, highlighting the progress in the development of clinically viable LRRK2 inhibitors for Parkinson's disease. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel LRRK2 inhibitors.
References
- 1. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
On-Target Activity of Hg-10-102-01 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of Hg-10-102-01, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with alternative LRRK2 inhibitors. The information presented herein is supported by experimental data to aid in the objective evaluation of this compound for research and drug development purposes.
Introduction to this compound and LRRK2
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The kinase activity of the LRRK2 protein is often enhanced by these mutations, making it a key therapeutic target. This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. Confirming its potent and selective on-target activity in a cellular context is crucial for its validation as a research tool and potential therapeutic agent.
Comparative Analysis of LRRK2 Inhibitors
The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized LRRK2 inhibitors.
Table 1: In Vitro Potency Against LRRK2
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 20.3 | [1][2][3] |
| LRRK2 (G2019S Mutant) | 3.2 | [1][2][3] | |
| LRRK2 (A2016T Mutant) | 153.7 | [2][3] | |
| LRRK2 (G2019S+A2016T Mutant) | 95.9 | [2][3] | |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | [4][5] |
| LRRK2 (G2019S Mutant) | 6 | [4][5] | |
| MLi-2 | LRRK2 (unspecified) | 0.76 | [6][7][8][9] |
| PF-06447475 | LRRK2 (unspecified) | 3 | [10][11] |
| GNE-7915 | LRRK2 (unspecified) | 9 | [12] |
| GSK2578215A | LRRK2 (Wild-Type) | 10.9 | [13] |
| LRRK2 (G2019S Mutant) | 8.9 | [13] | |
| DNL201 (GNE-0877) | LRRK2 (unspecified) | Ki of 0.7 | [14] |
Table 2: Cellular Potency and Selectivity
| Compound | Cellular Assay | Cell Line | IC50 (nM) | Key Off-Targets (IC50 µM) |
| This compound | pLRRK2 (Ser910/Ser935) Inhibition | HEK293, Swiss 3T3, MEFs | Dose-dependent inhibition | MNK2 (0.6), MLK1 (2.1) [1] |
| LRRK2-IN-1 | pLRRK2 (Ser935) Inhibition | HEK293 | 80 (WT), 30 (G2019S) | DCLK2 (0.045), MAPK7 (0.16)[5] |
| MLi-2 | pLRRK2 (Ser935) Inhibition | SH-SY5Y | 1.4 | >295-fold selectivity over 300 kinases[6][7][8][9] |
| PF-06447475 | pLRRK2 (Ser935) Inhibition | Whole cell assay | 25 | Highly selective[10] |
| GNE-7915 | LRRK2 Autophosphorylation | HEK293 | 9 | TTK[15] |
| GSK2578215A | pLRRK2 (Ser910/Ser935) Inhibition | HEK293 | 300-1000 | smMLCK, ALK, FLT3(D835Y)[16][17] |
| DNL201 (GNE-0877) | LRRK2 Cellular Activity | HEK293 | 3 | Reversible CYP1A2 inhibitor (0.7)[14][18] |
Experimental Confirmation of On-Target Activity
To confirm that this compound engages and inhibits LRRK2 within a cellular environment, two primary experimental approaches are recommended: monitoring the phosphorylation status of LRRK2 and its substrates, and directly assessing target engagement using a Cellular Thermal Shift Assay (CETSA).
LRRK2 Signaling Pathway and Inhibition
The following diagram illustrates the LRRK2 signaling pathway and the mechanism of action for inhibitors like this compound.
Experimental Workflow for Target Engagement
The diagram below outlines a typical workflow to confirm the on-target activity of this compound in cells.
Experimental Protocols
Protocol 1: Western Blotting for LRRK2 Phosphorylation
This protocol is adapted from established methods for detecting LRRK2 pathway activation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, SH-SY5Y, or mouse embryonic fibroblasts) in 6-well plates.
-
Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Include a positive control, such as a known LRRK2 inhibitor (e.g., MLi-2 at 100 nM for 1 hour), to validate the assay.
2. Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pLRRK2 (Ser935), total LRRK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of LRRK2 phosphorylation by this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement
This protocol outlines a method to directly measure the binding of this compound to LRRK2 in cells.
1. Cell Treatment and Heating:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
2. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
3. Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble LRRK2 at each temperature for both the treated and control samples by Western blotting, as described in Protocol 1.
4. Data Analysis:
-
Plot the amount of soluble LRRK2 as a function of temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes LRRK2, confirming direct target engagement.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of LRRK2 kinase activity in cellular models. Its on-target activity can be robustly confirmed using standard biochemical and biophysical techniques such as Western blotting for LRRK2 phosphorylation and the Cellular Thermal Shift Assay. When compared to other LRRK2 inhibitors, this compound exhibits a favorable profile, though considerations of its off-target effects on kinases like MNK2 and MLK1 should be taken into account for specific experimental designs. This guide provides the necessary information and protocols for researchers to independently verify the on-target activity of this compound and to objectively compare its performance with alternative compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of Hg-10-102-01: A Comparative Guide for LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Hg-10-102-01 with alternative Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, supported by experimental data.
This guide provides a comprehensive analysis of the in vivo target engagement of the potent and selective LRRK2 inhibitor, this compound. The performance of this compound is compared with other notable LRRK2 inhibitors, GNE-7915 and GSK2578215A, with a focus on their ability to engage their target in the brain. This information is critical for the development of therapeutics for Parkinson's disease and other neurodegenerative disorders where LRRK2 activity is implicated.
Comparative Analysis of In Vivo LRRK2 Target Engagement
The primary measure of in vivo target engagement for LRRK2 inhibitors is the reduction of LRRK2 phosphorylation at key serine residues (Ser910 and Ser935) or the phosphorylation of its downstream substrate, Rab10, in brain tissue. The following table summarizes the available quantitative data for this compound and its comparators.
| Compound | Dose (mg/kg, i.p.) | Brain LRRK2 Inhibition | Key Findings |
| This compound | 100 | ~70% reduction in pLRRK2 | Near complete dephosphorylation of LRRK2 in the brain.[1][2][3] |
| 50 | ~70% reduction in pLRRK2 | Similar efficacy to the 100 mg/kg dose in the brain.[1][2][3] | |
| 30 | ~40% reduction in pLRRK2 | Partial inhibition observed in the brain.[1][2] | |
| GNE-7915 | 100 (s.c.) | Significant reduction in pRab10 | Brain-penetrant and demonstrated efficacy in long-term studies, reducing α-synuclein oligomers.[1][4][5] |
| GSK2578215A | 100 | No significant inhibition | Despite being brain penetrant, it failed to inhibit LRRK2 phosphorylation in the brain at this dose, while showing activity in peripheral tissues.[6][7] |
Experimental Protocols
A detailed methodology for assessing in vivo LRRK2 target engagement is crucial for reproducing and comparing findings. The following is a standard protocol for Western blot analysis of LRRK2 phosphorylation in mouse brain tissue.
Protocol: Western Blot Analysis of LRRK2 Phosphorylation in Mouse Brain
1. Tissue Homogenization:
-
Euthanize mice at the desired time point after inhibitor administration.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum or cortex) on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]
2. Protein Quantification:
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Perform electrophoresis to separate proteins by size.[9][10]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[8]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) or a downstream marker like phosphorylated Rab10 (anti-pThr73-Rab10) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein level of LRRK2 or a loading control (e.g., GAPDH or β-actin) to determine the percentage of inhibition.
Visualizing LRRK2 Signaling and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of LRRK2 Target Engagement Ligands to be Used in Imaging Studies | Parkinson's Disease [michaeljfox.org]
- 3. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
A Comparative Guide to Hg-10-102-01 and Other Aminopyrimidine-Based Kinase Inhibitors
Introduction: The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile role in developing targeted therapies.[1][2] These heterocyclic compounds are bioisosteres of the purine scaffold from which ATP is formed, making them ideal candidates for designing protein kinase inhibitors.[1] Kinase deregulation is a well-established mechanism in various pathologies, particularly cancer, making kinase inhibitors a highly pursued class of drugs.[1] This guide provides a comparative analysis of Hg-10-102-01, a potent LRRK2 inhibitor, against other aminopyrimidine derivatives targeting different kinases implicated in a range of diseases.
In-Depth Look: this compound
This compound is a 2-anilino-4-methylamino-5-chloropyrimidine that has been identified as a highly potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[3][4] Activating mutations in LRRK2 are linked to a subset of Parkinson's disease (PD) cases, making this kinase an attractive therapeutic target.[4] this compound effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant in the low nanomolar range.[3][5] A key feature of this compound is its ability to cross the blood-brain barrier and inhibit LRRK2 phosphorylation in the brain, a critical attribute for treating neurodegenerative diseases.[4][6]
Quantitative Performance of this compound
The inhibitory activity of this compound has been quantified against LRRK2 and its common mutants. The data highlights its high potency, particularly against the G2019S mutant.
| Target Kinase | IC₅₀ (nM) | Reference |
| LRRK2 (wild-type) | 20.3 - 23.3 | [3][5][7] |
| LRRK2 [G2019S] | 3.2 | [3][5][7] |
| LRRK2 [A2016T] | 153.7 | [6][7] |
| LRRK2 [G2019S + A2016T] | 95.9 | [6][7] |
| MNK2 | 600 | [3] |
| MLK1 | 2100 | [3] |
Signaling Pathway of LRRK2 and Inhibition by this compound
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its hyperactivity, often caused by mutations like G2019S, is linked to the pathogenesis of Parkinson's disease. This compound inhibits the kinase activity of LRRK2, preventing the phosphorylation of downstream substrates such as Rab GTPases, which are involved in regulating vesicular trafficking.
Comparative Analysis with Other Aminopyrimidine Inhibitors
The versatility of the aminopyrimidine scaffold allows for the development of inhibitors against a wide array of kinases involved in different diseases, most notably cancer. The following table compares this compound with other aminopyrimidine derivatives reported in the literature.
| Compound Class/Name | Primary Target(s) | IC₅₀ (nM) | Disease Area | Key Features | Reference |
| This compound | LRRK2 | 3.2 - 20.3 | Parkinson's Disease | Brain penetrant, high selectivity for LRRK2 | [3][4] |
| Compound 7 (from study) | BRD4 / PLK1 | 42 / 20 | Cancer | Dual inhibitor, induces apoptosis and G2/M cell cycle arrest | [8] |
| Compound 4 (from study) | BRD4 / PLK1 | 29 / 94 | Cancer | Dual inhibitor with significant cytotoxic activity | [8] |
| Compound 30 (from study) | FLT3 | 7.2 | Acute Myeloid Leukemia | High selectivity over c-KIT (>1000-fold) | [9] |
| Compound 36 (from study) | FLT3 | 1.5 | Acute Myeloid Leukemia | Potent anti-AML activity and high selectivity | [9] |
| Pyrimidopyrimidines III | EGFR-TK | ~10-100 (range) | Cancer | Potent anti-tumor activity against A549 cancer cells | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparative analysis. Below are protocols for key assays used to characterize these inhibitors.
Protocol 1: LRRK2 Phosphorylation Inhibition Assay in Cells
This protocol is used to determine the potency of compounds like this compound in a cellular context by measuring the phosphorylation of LRRK2 at key sites.
1. Cell Culture and Treatment:
- HEK293 cells stably expressing GFP-tagged LRRK2 (wild-type or mutant) are cultured in DMEM with 10% FBS.
- Cells are seeded in 6-well plates and grown to 80-90% confluency.
- Cells are treated with a range of concentrations of the test compound (e.g., this compound from 0 to 3 µM) or DMSO as a vehicle control for 90 minutes.[3][11]
2. Cell Lysis:
- After treatment, cells are washed with ice-cold PBS.
- Cells are lysed in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1% Triton X-100, 150 mM NaCl, protease and phosphatase inhibitors).
- Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Immunoblotting:
- Protein concentration of the supernatant is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
- The membrane is incubated overnight at 4°C with primary antibodies against phospho-LRRK2 (Ser910 and Ser935), total LRRK2, and a loading control (e.g., GAPDH).[11]
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
4. Data Analysis:
- Band intensities are quantified using densitometry software.
- The ratio of phosphorylated LRRK2 to total LRRK2 is calculated and normalized to the vehicle control.
- IC₅₀ values are determined by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Protocol 2: General In Vitro Kinase Inhibition Assay (HTRF)
This is a generalized protocol for measuring direct kinase inhibition, applicable to many of the aminopyrimidines discussed.
Conclusion
This compound stands out as a highly potent and selective LRRK2 inhibitor with excellent brain penetrance, making it a valuable tool for Parkinson's disease research and a potential therapeutic candidate.[3][4] The broader family of aminopyrimidines demonstrates remarkable chemical tractability, serving as a privileged scaffold for developing inhibitors against a wide range of kinases.[1] By targeting enzymes like PLK1, BRD4, and FLT3, other aminopyrimidine derivatives have shown significant promise in oncology.[8][9] The comparative data underscores the importance of subtle structural modifications to the aminopyrimidine core, which can dramatically shift target specificity and therapeutic application. Future research will likely continue to leverage this versatile scaffold to develop novel inhibitors for a host of unmet medical needs.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Potency of Hg-10-102-01 Against LRRK2 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in both familial and sporadic Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a primary focus of therapeutic strategies. This guide provides a comparative analysis of the investigational LRRK2 inhibitor, Hg-10-102-01, against other known inhibitors, with a focus on its potency against various LRRK2 mutants. The information is presented to aid researchers in their evaluation of LRRK2-targeted compounds.
Comparative Potency of LRRK2 Inhibitors
The potency of this compound has been evaluated against wild-type LRRK2 and several pathogenic mutants. For a comprehensive assessment, its performance is compared with other well-characterized LRRK2 inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various biochemical and cellular assays.
Biochemical Potency Against LRRK2 Variants
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the kinase activity of purified LRRK2 protein. The data below is collated from multiple studies and represents the IC50 values of different inhibitors against wild-type (WT) LRRK2 and the common G2019S, A2016T, and the double G2019S/A2016T mutants.
| Inhibitor | LRRK2 WT (IC50, nM) | LRRK2 G2019S (IC50, nM) | LRRK2 A2016T (IC50, nM) | LRRK2 G2019S/A2016T (IC50, nM) |
| This compound | 20.3 [1] | 3.2 [1] | 153.7 | 95.9 |
| LRRK2-IN-1 | 13[1] | 6[1] | 2450[1] | 3080[1] |
| GNE-7915 | 9[2][3][4][5] | - | - | - |
| PF-06447475 | 3[6][7] | 11[7] | - | - |
| CZC-25146 | 4.76[8] | 6.87[8] | - | - |
| GSK2578215A | 10.9[1] | 8.9[1] | 81.1[1] | 61.3[1] |
Cellular Potency in LRRK2 Mutant Cell Lines
Cellular assays provide a more physiologically relevant context by measuring the inhibitor's ability to engage and inhibit LRRK2 within a cellular environment. A common method is to measure the inhibition of LRRK2 autophosphorylation at serine 935 (pSer935).
| Inhibitor | Cell Line | Target | Cellular IC50 (nM) |
| This compound | HEK293 | pSer910/Ser935 (WT & G2019S) | 100 - 300 |
| LRRK2-IN-1 | HEK293 | pSer935 | ~100 - 200 |
| GNE-7915 | HEK293 | pLRRK2 | 9 |
| PF-06447475 | - | Whole Cell LRRK2 | 25[6] |
Note: Cellular IC50 values can be influenced by cell type, expression levels of LRRK2, and assay methodology.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the potency of LRRK2 inhibitors.
LRRK2 ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRKtide or Nictide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant LRRK2 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LRRK2 TR-FRET Cellular Assay (pSer935)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of LRRK2 at Ser935 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
BacMam vectors for expressing GFP-tagged LRRK2 (WT or mutant)
-
Terbium-labeled anti-pSer935 LRRK2 antibody
-
Test compounds
-
Cell lysis buffer
-
384-well plates
Procedure:
-
Transduce HEK293 cells with BacMam LRRK2-GFP constructs.
-
Plate the transduced cells in a 384-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 90 minutes).
-
Lyse the cells directly in the wells by adding lysis buffer containing the Terbium-labeled anti-pSer935 antibody.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).
-
The ratio of the acceptor (GFP) to donor (Terbium) emission is calculated and used to determine the extent of LRRK2 phosphorylation.
-
Calculate IC50 values from the dose-response curves.
Visualizing LRRK2 Inhibition and Assay Workflow
To better illustrate the concepts discussed, the following diagrams visualize the LRRK2 signaling pathway and the experimental workflows.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cellular assays to assess LRRK2 inhibitor potency.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for Hg-10-102-01: A Guide for Laboratory Professionals
Disclaimer: The following information provides a general guideline for the proper disposal of the chemical compound Hg-10-102-01 (CAS No. 1351758-81-0). It is imperative to consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste. This compound is a chlorinated organic molecule and must be treated as hazardous waste.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Waste Management and Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. As a halogenated organic compound, it requires specific handling and disposal methods.
Summary of Waste Management Best Practices
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [1][2] |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | [2] |
| Labeling | "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents and their approximate percentages. | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. | [2] |
| Segregation | Must be kept separate from non-halogenated organic waste, acids, bases, and reactive materials.[1][3] | |
| Maximum Accumulation | Adhere to your institution's and local regulations for maximum allowable quantity in an SAA (e.g., up to 25 gallons).[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container for halogenated organic compounds.
-
Hazardous waste labels.
-
Inert absorbent material for spill cleanup.
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels).
-
Crucially, segregate this compound waste into a dedicated container for halogenated organic waste .[1][4] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[3][4]
-
-
Container Preparation and Labeling:
-
Obtain a suitable, properly labeled waste container from your institution's Environmental Health and Safety (EHS) department.[2]
-
Ensure the container is clean, in good condition, and has a secure-fitting lid.
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[2] Clearly list "this compound" and any other solvents or chemicals present, with their estimated percentages.
-
-
Waste Collection:
-
Transfer waste into the designated container in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.[3]
-
Do not overfill the container; a general rule is to fill it to no more than 90% capacity to allow for expansion.
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[2]
-
Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for pickup.
-
Complete any necessary waste disposal request forms as required by your institution.
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material and place it in the designated halogenated waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
For large spills or emergencies, contact your institution's emergency response team immediately.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Hg-10-102-01 (Hypothetical Mercury Compound)
Disclaimer: The following guidance is based on the strong likelihood that "Hg-10-102-01" is a mercury-containing compound, as suggested by the "Hg" prefix. No specific Safety Data Sheet (SDS) for "this compound" was found. Therefore, this document provides general safety protocols for handling hazardous mercury compounds. All forms of mercury are toxic, and specific handling procedures should be adapted based on the compound's specific properties (e.g., volatility, reactivity, physical state) as detailed in a substance-specific SDS, which must be consulted before any handling.[1][2]
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling the hypothetical mercury compound this compound.
Core Hazards of Mercury Compounds
All forms of mercury are toxic and can pose severe health risks.[1] The primary routes of exposure are inhalation, ingestion, and skin absorption.[1][3]
-
Inhalation: Mercury vapor is a significant hazard as it is colorless, odorless, and can be readily absorbed into the bloodstream through the lungs, affecting the central nervous system.[2][3][4]
-
Skin Contact: Some mercury compounds, particularly organo-mercury compounds, can be absorbed through the skin and may cause severe, delayed poisoning.[5][6] Direct contact can also lead to skin irritation and dermatitis.[3]
-
Ingestion: Swallowing mercury compounds can lead to severe gastrointestinal damage and systemic poisoning.[3]
-
Chronic Exposure: Long-term exposure to low levels of mercury can result in cumulative damage to the nervous system, kidneys, and other organs.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any mercury compound to minimize exposure.[7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Key Considerations |
| Hand Protection | Double gloving is recommended. Use a laminate film (e.g., Silver Shield/4H) as the inner glove and a heavy-duty nitrile or neoprene glove as the outer glove. | Latex gloves offer insufficient protection against many mercury compounds.[2][5] Always consult the glove manufacturer's compatibility chart for the specific mercury compound being handled.[6] |
| Eye and Face Protection | Chemical safety goggles are required at a minimum.[8] A full-face shield should be worn in conjunction with goggles when there is a splash hazard.[2][9] | Standard safety glasses do not provide adequate protection from splashes.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[2][6] For larger quantities or high-risk procedures, chemical-resistant aprons or full-body suits may be necessary.[8] | Ensure there is no exposed skin. |
| Respiratory Protection | All work with open sources of mercury compounds must be conducted in a certified chemical fume hood.[2][4] If there is a risk of exposure exceeding permissible limits, a respirator with mercury vapor cartridges is required.[5][8] Fit-testing and training are necessary for respirator use.[2] |
Safe Handling and Operational Plan
A Standard Operating Procedure (SOP) should be developed and strictly followed for all work involving this compound.[1]
-
Substitution: Whenever possible, consider substituting mercury-containing compounds with less hazardous alternatives.[2][3]
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to control vapor inhalation.[2][10]
-
Storage: Store this compound in a cool, well-ventilated area in tightly sealed, shatterproof containers.[4][7] Secondary containment is required to contain any potential spills.[2][9][10]
-
Spill Preparedness: A mercury spill kit must be readily available in the laboratory.[1][2] All personnel must be trained on its use. Do not use a standard vacuum cleaner for mercury spills as this will vaporize and spread the mercury.[3][11]
-
Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[2] Wash hands thoroughly after handling any mercury compound.
Experimental Workflow for Handling this compound
The following diagram illustrates a generalized workflow for safely handling a hypothetical mercury compound like this compound.
Disposal Plan
All mercury-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1][3][12] Never dispose of mercury waste down the drain or in regular trash.[11][12]
-
Waste Segregation: Collect all mercury-contaminated materials (e.g., pipette tips, gloves, excess compound) in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Containerization: Use chemically resistant containers, such as polyethylene jars, for waste collection.[3] It is good practice to keep liquid and solid waste separate.
-
Labeling: All waste containers must be labeled with a hazardous waste tag that includes the full chemical name and associated hazards.[2]
-
Storage: Store waste containers in a designated and secure area, preferably within a fume hood or a ventilated cabinet, away from incompatible materials.[1]
-
Pickup: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.[1][3]
Waste Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of mercury-containing waste.
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. concordia.ca [concordia.ca]
- 3. drs.illinois.edu [drs.illinois.edu]
- 4. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. CCOHS: Mercury [ccohs.ca]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Disposal and Recycling Options for Mercury and Mercury-Containing Devices - New York State Department of Health [health.ny.gov]
- 12. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
